molecular formula C32H53NO B1153768 Lauric Acid Leelamide

Lauric Acid Leelamide

Katalognummer: B1153768
Molekulargewicht: 467.8 g/mol
InChI-Schlüssel: ZJZPELRZWMRYGW-PFRPCOQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lauric Acid Leelamide is a chemical reagent supplied strictly For Research Use Only (RUO). This classification means it is not intended for use in diagnostic procedures, clinical applications, or any form of human or veterinary therapy. RUO products are designed exclusively for utilization in basic scientific research, pharmaceutical discovery, and other non-clinical laboratory investigations . Please note: The specific chemical structure, properties, applications, and mechanism of action for this compound are not detailed in the current scientific literature. Researchers are advised to conduct their own thorough characterization and validation of this compound for their specific experimental systems. Always consult the product's Certificate of Analysis for detailed specifications and refer to its Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C32H53NO

Molekulargewicht

467.8 g/mol

IUPAC-Name

N-[[(1R,4aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]dodecanamide

InChI

InChI=1S/C32H53NO/c1-6-7-8-9-10-11-12-13-14-16-30(34)33-24-31(4)21-15-22-32(5)28-19-17-26(25(2)3)23-27(28)18-20-29(31)32/h17,19,23,25,29H,6-16,18,20-22,24H2,1-5H3,(H,33,34)/t29?,31-,32+/m0/s1

InChI-Schlüssel

ZJZPELRZWMRYGW-PFRPCOQVSA-N

Isomerische SMILES

CCCCCCCCCCCC(=O)NC[C@@]1(CCC[C@]2(C1CCC3=C2C=CC(=C3)C(C)C)C)C

Kanonische SMILES

CCCCCCCCCCCC(=O)NCC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)C)C)C

Synonyme

1R,2,3,4,4aS,9,10,10aR-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrene-dodecanamide

Herkunft des Produkts

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Lauric Acid Leelamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and established pharmacological properties for Lauric Acid Leelamide are not extensively available in peer-reviewed literature. This guide provides a proposed synthesis protocol and expected characterization methodologies based on established chemical principles and data available for the parent compound, Leelamine, and similar amide synthesis reactions. The biological activity described is that of Leelamine and would require experimental verification for its lauric acid amide derivative.

Introduction

Leelamine, a diterpene amine derived from the resin of pine trees, has garnered significant interest in oncological research due to its unique mechanism of action. It has been shown to disrupt cholesterol transport and simultaneously inhibit multiple key signaling pathways implicated in cancer progression, including the PI3K/Akt, MAPK, and STAT3 pathways.[1] this compound is the amide analog of Leelamine, formed by the conjugation of lauric acid, a 12-carbon saturated fatty acid, to the primary amine of Leelamine. This modification may alter the compound's lipophilicity, membrane permeability, and pharmacokinetic profile, potentially offering new therapeutic avenues. This document outlines a proposed methodology for the synthesis of this compound, details the standard characterization techniques required to verify its identity and purity, and discusses the known biological context of its parent compound, Leelamine.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a standard amidation reaction between Lauric Acid and Leelamine. The following protocol is a proposed method based on common organic synthesis techniques for forming amide bonds.

Experimental Protocol: Amidation of Leelamine with Lauric Acid

Materials:

  • Leelamine

  • Lauric Acid

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Leelamine (1 equivalent) and Lauric Acid (1.1 equivalents) in anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.2 equivalents) in dichloromethane.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Final Product: Collect the fractions containing the pure this compound and concentrate the solvent to obtain the final product.

G cluster_reactants Reactants & Reagents cluster_process Synthesis Workflow leelamine Leelamine setup 1. Dissolve Reactants in DCM leelamine->setup lauric_acid Lauric Acid lauric_acid->setup dcc DCC addition 3. Add DCC dcc->addition dmap DMAP dmap->setup dcm DCM dcm->setup cooling 2. Cool to 0°C setup->cooling cooling->addition reaction 4. Stir at Room Temperature addition->reaction filtration 5. Filter DCU reaction->filtration workup 6. Aqueous Workup filtration->workup drying 7. Dry Organic Layer workup->drying concentration 8. Concentrate drying->concentration purification 9. Column Chromatography concentration->purification product This compound purification->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Erk Erk MAPK->Erk Erk->Proliferation STAT3->Survival Leelamine Leelamine Leelamine->PI3K inhibits Leelamine->MAPK inhibits Leelamine->STAT3 inhibits

References

Lauric Acid Leelamide mechanism of action hypothesis.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Lauric Acid Leelamide Mechanism of Action Hypothesis

Abstract

"this compound" is the N-acyl amide conjugate of lauric acid, a medium-chain fatty acid with known anti-cancer properties, and leelamine, a diterpene amine derived from pine bark that has demonstrated potent anti-melanoma activity. While this compound is cataloged as a chemical entity (CAS Number: 2095306-47-9), there are no published studies on its specific pharmacological properties[1]. This guide, therefore, puts forth a mechanism of action hypothesis based on the well-documented, distinct activities of its constituent molecules. We hypothesize that this compound is a chimeric compound designed to function as a dual-action agent. The lauric acid moiety is proposed to induce cancer cell apoptosis through the generation of reactive oxygen species (ROS) and modulation of the EGFR/ERK signaling pathway, while the leelamine moiety independently targets lysosomal function and inhibits critical pro-survival signaling cascades including PI3K/Akt, MAPK, and STAT3 by disrupting intracellular cholesterol transport. This document provides a comprehensive overview of the individual mechanisms of lauric acid and leelamine, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the involved signaling pathways to support this central hypothesis.

Introduction to Constituent Molecules

Lauric Acid

Lauric acid (dodecanoic acid) is a saturated medium-chain fatty acid (MCFA) with a 12-carbon backbone, abundantly found in coconut and palm kernel oils[2]. Traditionally recognized for its metabolic and antimicrobial properties, recent research has highlighted its potential as an anti-cancer agent[3][4]. It has been shown to selectively induce apoptosis in various cancer cell lines, including colon, breast, and endometrial cancer, often without harming healthy cells[5][6].

Leelamine

Leelamine is a natural product derived from the bark of pine trees[7]. It has been identified as a novel and potent agent against melanoma[8]. Its mechanism is unique, acting as a lysosomotropic agent that accumulates in acidic organelles like lysosomes. This accumulation disrupts intracellular cholesterol trafficking, which in turn inhibits multiple key signaling pathways essential for melanoma cell survival and proliferation[8][9].

The this compound Mechanism of Action Hypothesis

We hypothesize that this compound acts as a dual-targeting agent, where the two moieties exert synergistic or additive anti-cancer effects through distinct, yet potentially complementary, mechanisms.

  • Dual-Pathway Engagement: The lauric acid component initiates apoptosis by inducing oxidative stress (ROS production) and activating the EGFR-ERK-AP-1 signaling axis[4]. Simultaneously, the leelamine component disrupts cholesterol homeostasis, leading to the inhibition of the PI3K/Akt, MAPK, and STAT3 survival pathways[8].

  • Enhanced Cellular Uptake and Targeting: The lipophilic nature of lauric acid may enhance the cellular uptake of the conjugate, potentially increasing the intracellular concentration of the active leelamine moiety.

  • Synergistic Apoptosis Induction: The ROS-induced stress from lauric acid could lower the apoptotic threshold of cancer cells, making them more susceptible to the pro-apoptotic effects of PI3K/Akt/STAT3 inhibition by the leelamine moiety. The disruption of cholesterol transport by leelamine could also exacerbate membrane-associated oxidative stress initiated by lauric acid.

The proposed convergent mechanism suggests that this compound could be a highly effective anti-cancer agent, capable of overcoming resistance mechanisms that might arise from targeting a single pathway.

Lauric_Acid_Leelamide_Hypothesis cluster_LA Lauric Acid Moiety cluster_Leelamide Leelamine Moiety cluster_Cellular_Effects Cellular Outcome LA Lauric Acid ROS ↑ Reactive Oxygen Species (ROS) LA->ROS EGFR pEGFR ROS->EGFR ERK pERK EGFR->ERK AP1 AP-1 ERK->AP1 Apoptosis Apoptosis AP1->Apoptosis Leelamine Leelamine Lysosome Lysosome Accumulation Leelamine->Lysosome Cholesterol Disrupted Cholesterol Transport Lysosome->Cholesterol PI3K ↓ pAkt (PI3K) Cholesterol->PI3K MAPK ↓ pErk (MAPK) Cholesterol->MAPK STAT3 ↓ pStat3 (STAT3) Cholesterol->STAT3 PI3K->Apoptosis Proliferation ↓ Proliferation MAPK->Proliferation STAT3->Apoptosis STAT3->Proliferation LAL Lauric Acid Leelamide LAL->LA acts via LAL->Leelamine acts via

Caption: Proposed dual mechanism of this compound.

Mechanism of Action: Individual Components

Lauric Acid: Induction of Oxidative Stress and EGFR/ERK Pathway

Lauric acid's primary anti-cancer mechanism involves the induction of apoptosis through the generation of high levels of Reactive Oxygen Species (ROS) within cancer cells[4][6]. This oxidative stress triggers a cascade of signaling events.

  • ROS Generation: Treatment with lauric acid leads to a significant increase in intracellular ROS[4]. This creates a state of oxidative stress that cancer cells, which often have a compromised redox balance, cannot overcome.

  • EGFR/ERK Activation: The elevated ROS levels stimulate the phosphorylation and activation of the Epidermal Growth Factor Receptor (EGFR) and downstream kinases like ERK (Extracellular signal-regulated kinase)[4][10][11].

  • AP-1 Activation and Apoptosis: The signal propagates to the transcription factor AP-1 (c-Jun/c-fos), leading to the upregulation of pro-apoptotic proteins like p21 in a p53-independent manner, ultimately culminating in cell cycle arrest and apoptosis.

Lauric_Acid_Pathway LA Lauric Acid Membrane Cell Membrane LA->Membrane ROS ↑ ROS Production Membrane->ROS induces EGFR EGFR ROS->EGFR activates pEGFR pEGFR EGFR->pEGFR ERK ERK pEGFR->ERK pERK pERK ERK->pERK cJun c-Jun pERK->cJun pcJun p-c-Jun cJun->pcJun p21 ↑ p21 Expression pcJun->p21 upregulates Apoptosis Apoptosis p21->Apoptosis

Caption: Lauric acid-induced apoptotic signaling pathway.
Leelamine: Lysosomotropism and Inhibition of Pro-Survival Pathways

Leelamine's mechanism is distinct and multifaceted, centering on its lysosomotropic properties and subsequent disruption of cholesterol transport[9].

  • Lysosomal Accumulation: As a weakly basic amine, leelamine becomes protonated and trapped within the acidic environment of lysosomes[7][9].

  • Cholesterol Transport Inhibition: This accumulation leads to a homeostatic imbalance in the lysosomal/endosomal compartments, critically disrupting intracellular cholesterol trafficking[9]. The proper movement of cholesterol is essential for the function and localization of many membrane-associated signaling proteins.

  • Inhibition of PI3K/Akt, MAPK, and STAT3: The disruption of cholesterol homeostasis leads to the inhibition of three key pro-survival signaling pathways that are constitutively active in many melanomas:

    • PI3K/Akt Pathway: Reduced phosphorylation of Akt.

    • MAPK Pathway: Reduced phosphorylation of Erk.

    • STAT3 Pathway: Reduced phosphorylation of Stat3[8].

  • Apoptosis and Anti-Proliferative Effects: The simultaneous shutdown of these pathways results in decreased cellular proliferation and a significant increase in tumor cell apoptosis[8].

Leelamine_Pathway Leelamine Leelamine Lysosome Lysosome Leelamine->Lysosome accumulates in Cholesterol Disruption of Cholesterol Transport Lysosome->Cholesterol Inhibition INHIBITION Cholesterol->Inhibition PI3K PI3K/Akt Pathway Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK MAPK Pathway MAPK->Proliferation STAT3 STAT3 Pathway STAT3->Proliferation Inhibition->PI3K Inhibition->MAPK Inhibition->STAT3 Apoptosis Apoptosis Inhibition->Apoptosis promotes ROS_Assay_Workflow start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells adhere 2. Incubate overnight (allow adherence) seed_cells->adhere treat 3. Treat with Lauric Acid, Vehicle, and Controls adhere->treat incubate_treat 4. Incubate for 1 hour treat->incubate_treat stain 5. Wash and stain with 10 µM DCF-DA incubate_treat->stain incubate_stain 6. Incubate for 30 min (in dark) stain->incubate_stain measure 7. Wash and measure fluorescence (485/535 nm) incubate_stain->measure analyze 8. Normalize data to vehicle control measure->analyze end_node End analyze->end_node

References

The Pharmacological Potential of Lauric Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauric acid, a medium-chain saturated fatty acid predominantly found in coconut and palm kernel oils, and its derivatives are emerging as significant players in the field of pharmacology. With a broad spectrum of bioactive properties, these compounds are attracting increasing interest for their potential therapeutic applications against a variety of pathological conditions. This technical guide provides an in-depth review of the current state of research into the pharmacological activities of lauric acid derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory effects. This document is intended to serve as a comprehensive resource, detailing experimental data, methodologies, and the underlying molecular mechanisms of action.

Antimicrobial Activity of Lauric Acid Derivatives

Lauric acid and its derivatives, particularly its monoglyceride monolaurin (B1671894) (glycerol monolaurate or GML), exhibit potent antimicrobial activity against a wide range of pathogens, including bacteria, fungi, and viruses.[1][2] The esterification of lauric acid to its monoglyceride derivative often enhances its antibacterial effect.[2]

The primary mechanism of antimicrobial action involves the disruption of the pathogen's cell membrane.[3] Lauric acid integrates into the phospholipid bilayer, leading to increased membrane permeability and the eventual lysis of the cell.[4] Additionally, it can inactivate cellular enzymes and cause the denaturation of cell proteins.[3] Some in silico studies suggest that lauric acid may also act as a natural antibacterial agent by inhibiting the MurA enzyme, which is crucial for bacterial cell wall biosynthesis.[2]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for lauric acid and its derivatives against various microorganisms.

Compound/DerivativeMicroorganismMICMBCReference
Lauric AcidStaphylococcus aureus0.63 mM-[5]
Monolaurin (GML)Staphylococcus aureus0.04 mM-[5]
Lauric AcidPropionibacterium acnes80 µg/mL (complete killing)-[6]
Lauric Acid Monoester (LAM) FormulationsMethicillin-Susceptible S. aureus (MSSA)≤4 µl/ml (MIC90)-[7]
Lauric Acid Monoester (LAM) FormulationsMethicillin-Resistant S. aureus (MRSA)≤4 µl/ml (MIC90)-[7]
Palmitic Acid & Lauric Acid Combination (87.5:175 mg/ml)Escherichia coli-200 mg/ml[8]
Palmitic Acid & Lauric Acid Combination (87.5:175 mg/ml)Staphylococcus aureus-175 mg/ml[8]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) of lauric acid derivatives is commonly determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (e.g., S. aureus ATCC 29213)

  • Lauric acid derivative to be tested

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of approximately 1 x 10^5 Colony Forming Units (CFU) per ml in the test wells.[7]

  • Serial Dilution: Prepare serial twofold dilutions of the lauric acid derivative in MHB directly in the wells of the 96-well plate.[7]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7] Turbidity can also be measured using a microplate reader.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Adjust Inoculum Adjust Inoculum Bacterial Culture->Adjust Inoculum Inoculate Plate Inoculate Plate Adjust Inoculum->Inoculate Plate Serial Dilution Serial Dilution Serial Dilution->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Experimental Workflow for MIC Determination.

Anticancer Activity of Lauric Acid Derivatives

Lauric acid and its derivatives have demonstrated promising anticancer properties, inducing antiproliferative and pro-apoptotic effects in various cancer cell lines, including breast, endometrial, colon, and liver cancer.[1][9][10]

The anticancer mechanism of lauric acid is multifaceted. A key aspect is the induction of oxidative stress within cancer cells, leading to an increase in reactive oxygen species (ROS).[11][12] This elevation in ROS can trigger downstream signaling pathways that promote apoptosis (programmed cell death).[9][11] Notably, these effects appear to be selective for cancer cells, with minimal harm to healthy cells.[9]

Signaling Pathways in Lauric Acid-Induced Apoptosis

Lauric acid has been shown to activate several signaling cascades that culminate in apoptosis. In breast and endometrial cancer cells, lauric acid stimulates the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinase (ERK), and c-Jun, and induces the expression of c-fos.[11][12] This signaling axis, often referred to as the EGFR/ERK/AP-1 pathway, plays a role in up-regulating the expression of p21, a cell cycle inhibitor, in a p53-independent manner, which contributes to the apoptotic response.[12]

G Lauric Acid Lauric Acid ROS Reactive Oxygen Species (ROS) Lauric Acid->ROS EGFR EGFR (Phosphorylation) ROS->EGFR ERK ERK (Phosphorylation) EGFR->ERK c-Jun c-Jun (Phosphorylation) ERK->c-Jun c-fos c-fos (Expression) ERK->c-fos p21 p21 (Upregulation) c-Jun->p21 c-fos->p21 Apoptosis Apoptosis p21->Apoptosis

Lauric Acid-Induced Apoptotic Signaling Pathway.

Furthermore, in silico studies on oral cancer have suggested the involvement of the PI3K/AKT signaling pathway.[13] This pathway is a critical regulator of cell survival and proliferation, and its modulation by lauric acid derivatives could be a key mechanism of their anticancer effects.[14][15]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for lauric acid and its derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Lauric AcidHepG2 (Human Liver Cancer)56.46 ± 1.20 µg/mL[16]
(E)-N′-(2-nitrobenzylidene)dodecanehydrazide (NBDH)HepG2 (Human Liver Cancer)Lower than FBDH[17]
(E)-N′-(naphthalen-1-ylmethylene)dodecanehydrazide (NMDH)HepG2 (Human Liver Cancer)Lower than FBDH[17]
(E)-N′-(4-fluorobenzylidene)dodecanehydrazide (FBDH)HepG2 (Human Liver Cancer)Higher than NBDH & NMDH[17]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[18]

Materials:

  • Cancer cell lines (e.g., HepG2)

  • Appropriate cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the lauric acid derivative in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.1%).[19] Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).[18][19]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.[18]

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.

G cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare Compound Prepare Compound Prepare Compound->Treat Cells Incubate Incubate Treat Cells->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Experimental Workflow for MTT Cytotoxicity Assay.

Anti-inflammatory Activity of Lauric Acid Derivatives

Lauric acid and its formulations have demonstrated significant anti-inflammatory properties.[20] This activity is believed to be mediated, at least in part, by the inhibition of protein denaturation, a well-known cause of inflammation.[21][22]

Quantitative Anti-inflammatory Data

The following table shows the IC50 values of lauric acid and a combination formulation in in vitro anti-inflammatory assays.

Compound/DerivativeAssayIC50 Value (µg/mL)Reference
Lauric AcidInhibition of Protein Denaturation44.78[21]
Lauric AcidProteinase Inhibition35.5[21]
Thiocolchicoside-Lauric Acid FormulationInhibition of Protein Denaturation27.15[21]
Thiocolchicoside-Lauric Acid FormulationProteinase Inhibition24.35[21]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

This assay evaluates the ability of a compound to inhibit the denaturation of proteins, typically bovine serum albumin (BSA) or egg albumin, induced by heat.[21][22][23]

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution)

  • Phosphate Buffered Saline (PBS)

  • Lauric acid derivative to be tested

  • Reference standard (e.g., Diclofenac sodium)

  • Water bath (70°C)

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA or egg albumin.[24]

  • Incubation: Incubate the samples at 37°C for 20-30 minutes.[22][24]

  • Heat Denaturation: Heat the samples in a water bath at 70°C for 15 minutes to induce protein denaturation.[22]

  • Cooling: Cool the samples under running tap water.[23]

  • Absorbance Measurement: Measure the turbidity of the samples at 660 nm using a spectrophotometer.[23][24]

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[24] The IC50 value can be determined by plotting the percentage inhibition against the compound concentration.

Neuroprotective Effects and Other Pharmacological Activities

Beyond the well-documented antimicrobial, anticancer, and anti-inflammatory activities, lauric acid and its derivatives are being investigated for a range of other therapeutic applications.

Neuroprotection: Lauric acid has demonstrated neuroprotective effects in experimental models. It has been shown to attenuate infarct volume and brain edema in a mouse model of hyperglycemic stroke by increasing the expression of anti-oxidative markers.[25] It may also offer benefits in neurodegenerative conditions like Parkinson's disease.[26]

Drug Delivery: Lauric acid has been explored as an enhancer for the topical and transdermal absorption of drugs, as well as for rectal, buccal, and intestinal drug delivery.[27]

Synthesis of Lauric Acid Derivatives

The pharmacological activity of lauric acid can be modulated and potentially enhanced through chemical modification. The synthesis of derivatives, such as hydrazones and esters, is a key area of research.

General Synthesis of Lauric Acid-Based Hydrazones

A common synthetic route for preparing lauric acid-based hydrazones involves a multi-step process:[18]

  • Esterification: Lauric acid is first converted to its ester (e.g., ethyl laurate) by refluxing with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).[18]

  • Hydrazide Formation: The resulting ester is then reacted with hydrazine (B178648) monohydrate to form lauric acid hydrazide.[18]

  • Hydrazone Synthesis: Finally, the lauric acid hydrazide is reacted with a substituted aldehyde or ketone under reflux to yield the desired hydrazone derivative.[18]

G Lauric Acid Lauric Acid Lauric Acid Ester Lauric Acid Ester Lauric Acid->Lauric Acid Ester Esterification (e.g., Ethanol, H₂SO₄) Lauric Acid Hydrazide Lauric Acid Hydrazide Lauric Acid Ester->Lauric Acid Hydrazide Hydrazinolysis (Hydrazine Hydrate) Lauric Acid Hydrazone Lauric Acid Hydrazone Lauric Acid Hydrazide->Lauric Acid Hydrazone Condensation (Aldehyde/Ketone)

General Synthesis Pathway for Lauric Acid Hydrazones.

Conclusion and Future Directions

Lauric acid and its derivatives represent a promising class of compounds with diverse and potent pharmacological activities. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. The ability to chemically modify the lauric acid structure provides a valuable opportunity to develop novel therapeutic agents with enhanced potency and specificity.

Future research should focus on:

  • Elucidating the detailed molecular mechanisms underlying the various pharmacological effects.

  • Conducting more extensive in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these compounds.

  • Exploring the synergistic potential of lauric acid derivatives with existing therapeutic agents.

  • Developing targeted drug delivery systems to enhance the efficacy and reduce potential side effects of these compounds.

The continued exploration of lauric acid and its derivatives holds significant promise for the development of new and effective treatments for a wide range of diseases.

References

Preliminary Cytotoxicity Screening of Lauric Acid Leelamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Lauric Acid and Leelamide, both as individual agents and as a conceptual conjugate, Lauric Acid Leelamide. Given the absence of direct literature on the conjugated form, this document synthesizes the known cytotoxic profiles of its components and proposes a methodological framework for the evaluation of the conjugate. Lauric acid, a medium-chain fatty acid, has demonstrated anticancer properties by inducing apoptosis through oxidative stress and downregulation of the epidermal growth factor receptor (EGFR) signaling pathway[1]. Leelamine, a diterpene amine, has shown efficacy in inhibiting melanoma cell growth by targeting key signaling pathways[2]. The conjugation of these two molecules presents a novel therapeutic strategy worth investigating.

Quantitative Cytotoxicity Data

The following tables summarize the cytotoxic effects of Lauric Acid on various cancer cell lines as reported in the literature. This data provides a baseline for understanding the potential efficacy of a this compound conjugate.

Cell LineAssay TypeIC50 ConcentrationKey FindingsReference
HCT-15 (Human Colon Cancer)MTT Assay30 and 50 µg/mLDose-dependent cytotoxicity; induced morphological characteristics of apoptosis.[1][1]
HepG2 (Human Hepatocellular Carcinoma)MTT AssayNot specifiedExhibited cytotoxic effects.[1][1]
Raw 264.7 (Murine Macrophages)MTT AssayNot specifiedExhibited cytotoxic effects.[1][1]
SH-SY5Y (Human Neuroblastoma)Not specified11.8 µMDose-dependent effect; downregulated oxidative stress and inflammatory genes.[3][3]

Experimental Protocols

A detailed methodology for a standard cytotoxicity assay is provided below. This protocol can be adapted for the screening of Lauric Acid, Leelamide, and the this compound conjugate.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT-15, HepG2, UACC 903)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lauric Acid, Leelamine, and this compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Lauric Acid, Leelamine, this compound) in the complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the cytotoxic effects of Lauric Acid and Leelamine is crucial for the rational design and development of their conjugate.

Lauric Acid Signaling Pathway

Lauric acid has been shown to induce apoptosis in colon cancer cells, a process partially mediated by the downregulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway[1]. This leads to a reduction in cell viability.

Lauric_Acid_Pathway LA Lauric Acid EGFR EGFR LA->EGFR downregulates PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt CellViability Reduced Cell Viability Akt->CellViability inhibits Apoptosis Apoptosis Akt->Apoptosis promotes Leelamine_Pathway Leelamine Leelamine pAkt pAkt (Ser473) Leelamine->pAkt inhibits pStat3 pStat3 (Tyr705) Leelamine->pStat3 inhibits VascularDev Vascular Development Leelamine->VascularDev decreases Proliferation Cellular Proliferation pAkt->Proliferation promotes pStat3->Proliferation promotes Apoptosis Apoptosis Proliferation->Apoptosis leads to increased Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_mechanism Mechanism of Action cluster_analysis Data Analysis and Reporting Compound Synthesize and Purify This compound MTT Perform MTT Assay (24, 48, 72h) Compound->MTT CellCulture Culture Cancer Cell Lines CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) IC50->ApoptosisAssay WesternBlot Western Blot for Signaling Proteins IC50->WesternBlot DataAnalysis Analyze and Summarize Data ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis Report Generate Technical Report DataAnalysis->Report

References

Methodological & Application

Application Notes: Synthesis of Lauric Acid Leelamide for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lauric Acid Leelamide, also known as N-dodecanoyl-leelamine, is a synthetic fatty acid amide. It is structurally composed of lauric acid, a saturated fatty acid with twelve carbon atoms, and leelamine (dehydroabietylamine), a tricyclic diterpene amine derived from pine resin.[1][2] Leelamine itself has been identified as a compound with various biological activities, including weak agonism at cannabinoid receptors (CB1 and CB2) and inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK).[3][4] Furthermore, leelamine is known to be a lysosomotropic agent that inhibits intracellular cholesterol transport, thereby affecting signaling pathways crucial for cancer cell survival, such as the PI3K/Akt, MAPK, and STAT3 pathways.[5][6][7] The synthesis of this compound allows for the investigation of how acylation with lauric acid modifies the pharmacological profile of the parent leelamine molecule.

This document provides detailed protocols for the laboratory-scale synthesis of this compound, primarily focusing on a robust chemical method involving the reaction of an acyl chloride with an amine. An alternative enzymatic approach is also presented.

Synthetic Approaches

The formation of the amide bond between lauric acid and leelamine can be achieved through several established methods for fatty acid amide synthesis. The most common and high-yielding chemical method involves the conversion of lauric acid into a more reactive species, such as an acyl chloride (lauroyl chloride), which then readily reacts with leelamine.[8][9] This approach, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.[8][9]

Alternatively, enzymatic methods offer a greener and more selective approach. Lipases, such as Candida antarctica Lipase (B570770) B (CALB), can catalyze the direct condensation of a fatty acid and an amine under mild reaction conditions.[10][11] This method avoids the use of harsh reagents and can result in high yields, although reaction times may be longer.

Experimental Protocols

Protocol 1: Chemical Synthesis via Acyl Chloride Intermediate

This protocol is a two-step process: (1) activation of lauric acid by converting it to lauroyl chloride, and (2) reaction of lauroyl chloride with leelamine.

Materials and Reagents:

  • Lauric acid (Dodecanoic acid)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Leelamine or Leelamine hydrochloride

  • Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Anhydrous Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, and inert atmosphere setup (e.g., nitrogen or argon).

Step 1: Synthesis of Lauroyl Chloride

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add lauric acid (1 equivalent).

  • Add an excess of thionyl chloride (e.g., 1.5-2 equivalents) dropwise at room temperature.[9] Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). This step must be performed in a well-ventilated fume hood.

  • Gently heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator (ensure appropriate trapping of the volatile and corrosive byproduct). The resulting crude lauroyl chloride is typically used in the next step without further purification.

Step 2: Amidation of Leelamine with Lauroyl Chloride

  • In a separate round-bottom flask under an inert atmosphere, dissolve leelamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM).[12]

  • Cool the solution to 0°C using an ice bath.

  • Dissolve the crude lauroyl chloride (prepared in Step 1, ~1.1 equivalents) in a small amount of anhydrous DCM.

  • Add the lauroyl chloride solution dropwise to the stirring leelamine solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[8]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Purification:

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[12]

Protocol 2: Alternative Enzymatic Synthesis

This protocol describes the direct amidation of lauric acid and leelamine using a lipase catalyst.

Materials and Reagents:

  • Lauric acid

  • Leelamine

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Anhydrous organic solvent (e.g., Hexane, Toluene, or 2-Methyltetrahydrofuran)

  • Molecular sieves (3Å or 4Å, activated)

Procedure:

  • In a flask, dissolve lauric acid (1 equivalent) and leelamine (1-1.2 equivalents) in the chosen anhydrous organic solvent.[10]

  • Add the immobilized lipase (e.g., 50-100 mg per 0.1 mmol of lauric acid) and activated molecular sieves (to remove the water byproduct).[10]

  • Stir the suspension at a controlled temperature, typically between 50-70°C, for 24-48 hours.[11][13]

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Wash the recovered enzyme with fresh solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes typical quantitative data for the chemical synthesis of this compound (Protocol 1). Values are illustrative for a 10 mmol scale reaction.

ParameterValueNotes
Reactants
Lauric Acid2.00 g (10 mmol)Starting material for acyl chloride formation.
Thionyl Chloride1.78 g, 1.1 mL (15 mmol)Used in excess to ensure complete conversion.
Leelamine2.85 g (10 mmol)The amine component for amidation.
Triethylamine1.52 g, 2.1 mL (15 mmol)Base to neutralize HCl byproduct.
Reaction Conditions
Solvent (DCM)100 mLAnhydrous conditions are crucial.
Reaction Temperature0°C to RTInitial cooling controls reactivity.
Reaction Time8-16 hoursMonitor by TLC for completion.
Product
Product NameThis compoundC₃₂H₅₅NO
Molecular Weight485.8 g/mol
Theoretical Yield4.86 gBased on 10 mmol of the limiting reagent.
Expected Yield (Post-Purification)3.6-4.4 g (75-90%)Typical yields for this type of reaction.
Purity (Post-Purification)>95%To be confirmed by NMR, LC-MS, or HPLC.

Mandatory Visualization

Diagrams of Workflow and Signaling Pathway

G Diagram 1: Chemical Synthesis Workflow for this compound cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification LA Lauric Acid LC Lauroyl Chloride LA->LC Reflux SOCl2 Thionyl Chloride SOCl2->LC Crude_LAL Crude This compound LC->Crude_LAL 0°C to RT Leelamine Leelamine Leelamine->Crude_LAL Base Triethylamine in DCM Base->Crude_LAL Purification Silica Gel Chromatography Crude_LAL->Purification Pure_LAL Pure This compound Purification->Pure_LAL G Diagram 2: Signaling Pathways Affected by Leelamine cluster_lysosome Lysosome / Endosome cluster_downstream Downstream Cellular Effects Leelamine Leelamine Lysosome Accumulation in Lysosome Leelamine->Lysosome CB1_CB2 CB1/CB2 Receptors (Weak Agonism) Leelamine->CB1_CB2 PDK PDK (Inhibition) Leelamine->PDK Cholesterol Inhibition of Cholesterol Transport Lysosome->Cholesterol RTK RTK Signaling Cholesterol->RTK disrupts endocytosis PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt MAPK MAPK Pathway RTK->MAPK STAT3 STAT3 Pathway RTK->STAT3 Cell_Survival ↓ Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival STAT3->Cell_Survival

References

Application Note: HPLC-MS Purity Analysis of Lauric Acid Leelamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purity analysis of Lauric Acid Leelamide using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is designed for accurate quantification of the active pharmaceutical ingredient (API) and the detection of potential process-related impurities, such as unreacted lauric acid. This application note includes comprehensive experimental protocols, data presentation tables, and graphical workflows to ensure reliable and reproducible results in a drug development or quality control setting.

Introduction

This compound is a synthetic amide compound derived from lauric acid and a diterpene amine.[1] As with any active pharmaceutical ingredient, ensuring its purity is critical for guaranteeing safety and efficacy.[2][3] High-Performance Liquid Chromatography (HPLC) is a gold standard for purity determination in the pharmaceutical industry due to its high resolution and quantitative accuracy.[3][4] When coupled with Mass Spectrometry (MS), it provides an unparalleled level of specificity, allowing for definitive peak identification and characterization of impurities based on their mass-to-charge ratio (m/z).[5]

This protocol outlines a robust reversed-phase HPLC-MS method for separating this compound from potential impurities, primarily the unreacted starting material, lauric acid. The method is optimized for sensitivity and specificity to meet the stringent requirements of pharmaceutical analysis.

Experimental Workflow and Logic

The overall process involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis. The primary impurity of concern is residual lauric acid from the synthesis process.

G cluster_workflow Experimental Workflow Prep Sample Preparation HPLC HPLC Separation Prep->HPLC MS MS Detection HPLC->MS Data Data Analysis MS->Data Report Purity Calculation & Report Data->Report

Caption: High-level experimental workflow for purity analysis.

G cluster_logic Logical Relationship of Analytes Reactants Synthesis Reactants Product This compound (API) Reactants->Product Amide Condensation Impurity Lauric Acid (Process Impurity) Reactants->Impurity Unreacted

Caption: Relationship between API and a key process impurity.

Detailed Experimental Protocols

Materials and Reagents
  • This compound reference standard and test sample

  • Lauric Acid reference standard

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

Sample Preparation

Consistency in sample preparation is crucial for accurate and reproducible results.[6]

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol. This is the Stock Solution A.

    • Accurately weigh 10 mg of Lauric Acid reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol. This is the Stock Solution B.

  • Working Standard Preparation (10 µg/mL):

    • Dilute 100 µL of Stock Solution A into a 10 mL volumetric flask with a 50:50 (v/v) mixture of Acetonitrile and Water. This is the Working Standard.

  • Test Sample Preparation (1 mg/mL):

    • Accurately weigh 10 mg of the this compound test sample and prepare a 1 mg/mL solution in Methanol, following the same procedure as for the reference standard stock solution.

  • Final Dilution for Analysis:

    • Before injection, dilute the Test Sample solution 1:100 with a 50:50 (v/v) mixture of Acetonitrile and Water to a final concentration of 10 µg/mL.

    • Filter all solutions through a 0.22 µm syringe filter into HPLC vials.

HPLC-MS Instrumentation and Conditions

This method uses reversed-phase chromatography, which separates compounds based on hydrophobicity.[7][8] Lauric acid, being smaller and more polar than this compound, will elute earlier.

HPLC System Parameters
ParameterCondition
HPLC System Agilent 1200 Series or equivalent
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Mass Spectrometer Parameters

The analysis will be performed in positive electrospray ionization (ESI+) mode to detect the protonated this compound. A simultaneous scan in negative mode (ESI-) can be used for sensitive detection of Lauric Acid.

ParameterCondition
MS System Agilent 6400 Series QQQ or equivalent
Ionization Source Electrospray Ionization (ESI)
Polarity Positive (+) and Negative (-) Switching
Scan Mode Selected Ion Monitoring (SIM)
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 3500 V
SIM Ions (+) m/z 468.4 ([M+H]⁺ for this compound)[9]
SIM Ions (-) m/z 199.2 ([M-H]⁻ for Lauric Acid)[10]
Fragmentor 135 V

Data Analysis and Purity Calculation

  • Identification:

    • Confirm the identity of the this compound peak in the test sample by comparing its retention time with the reference standard.

    • Verify the mass by extracting the ion chromatogram (EIC) for m/z 468.4.

    • Identify the lauric acid impurity by its retention time and EIC of m/z 199.2.

  • Purity Calculation:

    • Purity is calculated using the area percent method from the total ion chromatogram (TIC) or a relevant UV chromatogram if available.

    • The formula for area percent purity is:

    % Purity = (Area of API Peak / Sum of All Peak Areas) x 100

    • Ensure that all impurity peaks are integrated correctly and that the total peak area includes the main component and all related impurities.

Conceptual Signaling Pathway Interaction

For novel drug candidates like this compound, understanding potential biological interactions is a key aspect of development. While its specific pathway is unknown, many diterpenoid-based molecules interact with cellular signaling cascades. The diagram below illustrates a hypothetical interaction with a generic kinase pathway, a common target for drug discovery.[1]

G cluster_pathway Conceptual Kinase Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Drug Lauric Acid Leelamide Drug->Kinase2 Inhibition?

Caption: Hypothetical inhibition of a signaling cascade by the API.

Disclaimer: This application note provides a general methodology. Method validation (including linearity, accuracy, precision, and limits of detection/quantification) must be performed in accordance with regulatory guidelines to ensure it is suitable for its intended purpose.

References

Application Note & Protocol: A Cell-Based Assay for Evaluating the Anti-Cancer Activity of Lauric Acid and Leelamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauric acid, a medium-chain fatty acid found in coconut oil, and Leelamide, a diterpene amine from pine trees, have emerged as promising natural compounds with significant anti-neoplastic properties.[1][2][3] Lauric acid has been shown to induce antiproliferative and pro-apoptotic responses in breast and endometrial cancer cells, largely through the generation of reactive oxygen species (ROS).[4] Leelamide exhibits potent anti-cancer activity through a distinct mechanism involving its lysosomotropic properties. It accumulates in acidic organelles like lysosomes, leading to the disruption of cholesterol trafficking, inhibition of autophagic flux, and downregulation of critical cell survival signaling pathways, including RTK, AKT, ERK, and STAT3.[1][5][6]

The development of robust and reproducible cell-based assays is crucial for screening and characterizing the efficacy of such compounds in a physiologically relevant context.[7][8][9] This document provides detailed protocols for a comprehensive cell-based assay strategy to quantify the cytotoxic and pro-apoptotic activity of Lauric Acid and Leelamide on cancer cell lines. The workflow involves two primary assays: a cell viability assay (XTT) to determine dose-dependent cytotoxicity and a caspase activity assay to specifically measure the induction of apoptosis.

Assay Principle and Workflow

The overall principle is to treat a relevant cancer cell line with increasing concentrations of Lauric Acid or Leelamide and measure two key endpoints:

  • Cell Viability: The XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay is used to measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a soluble formazan (B1609692) product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells. A decrease in signal indicates cytotoxic or cytostatic activity.

  • Apoptosis Induction: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10][11][12] The assay reagent contains a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, generates a "glow-type" luminescent signal. An increase in luminescence indicates the induction of apoptosis.

Signaling Pathways and Experimental Workflow

Visualizing the Mechanisms of Action

Leelamide_Pathway cluster_effects Intracellular Effects Leelamide Leelamide Lysosome Lysosome Accumulation Leelamide->Lysosome Lysosomotropic Property Cholesterol Disrupted Cholesterol Trafficking Lysosome->Cholesterol Autophagy Inhibited Autophagic Flux Lysosome->Autophagy Endocytosis Inhibited Receptor-Mediated Endocytosis Lysosome->Endocytosis CellDeath Caspase-Independent Cell Death Cholesterol->CellDeath induces Autophagy->CellDeath induces RTK RTK Signaling Endocytosis->RTK inhibits SurvivalPathways AKT / ERK / STAT3 Pathways RTK->SurvivalPathways activates SurvivalPathways->CellDeath promotes survival (inhibited)

Lauric_Acid_Pathway LauricAcid Lauric Acid Cell Cancer Cell LauricAcid->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 forms apoptosome Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Endpoint Measurement cluster_xtt Viability Assay cluster_caspase Apoptosis Assay cluster_analysis Data Analysis p1 1. Culture & Harvest Cancer Cells p2 2. Prepare Serial Dilutions of Compounds a1 3. Seed Cells in 96-Well Plates p1->a1 a2 4. Add Compounds (Dose-Response) p2->a2 a1->a2 a3 5. Incubate for 48-72 hours a2->a3 xtt1 6a. Add XTT Reagent a3->xtt1 cas1 6b. Add Caspase-Glo® 3/7 a3->cas1 xtt2 7a. Incubate 2-4h xtt1->xtt2 xtt3 8a. Read Absorbance (450 nm) xtt2->xtt3 d1 9. Calculate % Viability & Plot Dose-Response xtt3->d1 cas2 7b. Incubate 1h cas1->cas2 cas3 8b. Read Luminescence cas2->cas3 cas3->d1 d3 11. Calculate Fold Change in Caspase Activity cas3->d3 d2 10. Calculate IC50 d1->d2

Materials and Reagents

  • Cell Lines:

    • UACC 903 (Melanoma) for Leelamide studies.[5]

    • SkBr3 (Breast Cancer) or Ishikawa (Endometrial Cancer) for Lauric Acid studies.[4]

  • Reagents:

    • Lauric Acid (Sigma-Aldrich, Cat# L4250 or equivalent)

    • Leelamide (hydrochloride salt recommended for solubility)

    • Bovine Serum Albumin (BSA), Fatty Acid-Free (Sigma-Aldrich, Cat# A7030 or equivalent)

    • Dimethyl Sulfoxide (DMSO), Cell Culture Grade

    • XTT Cell Viability Kit (e.g., Abcam, Cat# ab232856)

    • Caspase-Glo® 3/7 Assay System (Promega, Cat# G8090)

    • Doxorubicin or Staurosporine (Positive control for apoptosis/cytotoxicity)

  • Media and Consumables:

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Sterile 96-well flat-bottom plates (white-walled for luminescence, clear for absorbance)

    • Multichannel pipettes and sterile tips

Experimental Protocols

Protocol 1: Cell Culture
  • Maintain cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture cells every 2-3 days to maintain exponential growth. Use cells with a passage number below 20 for all experiments.

  • On the day of the experiment, harvest cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired seeding density.

Protocol 2: Compound Preparation
  • Leelamide Stock (10 mM): Dissolve Leelamide hydrochloride in DMSO. Aliquot and store at -20°C. Further dilutions should be made in cell culture medium immediately before use. The final DMSO concentration in the well should not exceed 0.5%.

  • Lauric Acid-BSA Conjugate Stock (10 mM Lauric Acid, 2 mM BSA):

    • Prepare a 2 mM solution of fatty acid-free BSA in serum-free medium. Warm to 37°C.

    • Prepare a 100 mM stock of Lauric Acid in ethanol.

    • Slowly add the Lauric Acid stock to the warm BSA solution while vortexing to achieve a final concentration of 10 mM Lauric Acid.

    • Incubate at 37°C for 30 minutes to allow conjugation.

    • Sterile filter the solution. Prepare fresh for each experiment. Further dilutions are made in cell culture medium.

Protocol 3: Cell Viability (XTT Assay)
  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well clear plate. Include wells for "cells only" (untreated) and "medium only" (blank).

  • Incubation: Incubate the plate for 24 hours to allow cells to attach.

  • Treatment: Prepare 2x serial dilutions of the test compounds (e.g., Leelamide from 100 µM to 0.1 µM; Lauric Acid from 400 µM to 1 µM) in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Add 100 µL of medium with 0.5% DMSO to the vehicle control wells.

  • Incubation: Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Assay:

    • Prepare the XTT reaction solution according to the manufacturer's protocol.

    • Add 50 µL of the XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Shake the plate gently and read the absorbance at 450 nm using a microplate reader.

Protocol 4: Apoptosis (Caspase-Glo® 3/7 Assay)
  • Cell Seeding & Treatment: Follow steps 1-4 of the XTT assay protocol, but use a 96-well white-walled plate suitable for luminescence.

  • Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 hour, protected from light.

    • Read the luminescence using a microplate reader.

Data Presentation and Analysis

Cell Viability Data
  • Blank Correction: Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate % Viability:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Wells) * 100

  • IC50 Determination: Plot % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Table 1: Example Data for Leelamide Cytotoxicity (XTT Assay)

Leelamide (µM)Avg. Absorbance (450 nm)Std. Deviation% Viability
0 (Vehicle)1.2540.088100.0%
0.781.1020.07587.9%
1.560.9880.06178.8%
3.130.7510.05459.9%
6.250.4990.04239.8%
12.50.2130.03117.0%
250.0950.0157.6%
500.0620.0114.9%
Apoptosis Data
  • Calculate Fold Change in Caspase Activity:

    • Fold Change = (Luminescence of Treated Well / Average Luminescence of Untreated Wells)

Table 2: Example Data for Lauric Acid-Induced Apoptosis (Caspase-3/7 Assay)

Lauric Acid (µM)Avg. Luminescence (RLU)Std. DeviationFold Change in Activity
0 (Vehicle)15,2301,1501.0
2518,5401,9801.2
5035,6103,1402.3
10088,9707,5505.8
200145,33012,8009.5
400151,05014,2109.9

Expected Results

  • Leelamide: A dose-dependent decrease in cell viability is expected in UACC 903 cells, with a potent IC50 value. An increase in caspase-3/7 activity may be observed, although Leelamide can also induce caspase-independent cell death.[5] Further assays (e.g., measuring autophagy markers or lysosomal integrity) could be used for deeper mechanistic studies.

  • Lauric Acid: A dose-dependent decrease in cell viability in SkBr3 or Ishikawa cells should be observed.[4] This should correlate with a significant, dose-dependent increase in caspase-3/7 activity, confirming that apoptosis is a primary mechanism of cell death.

Troubleshooting

IssuePossible CauseSolution
High variability between replicate wells Inconsistent cell seeding; Edge effects on the plate; Pipetting errors.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a calibrated multichannel pipette.
Low signal in Caspase-Glo® assay Insufficient cell number; Low caspase activity; Reagent degradation.Optimize cell seeding density. Increase incubation time with the compound. Use a positive control (e.g., Staurosporine) to confirm assay performance. Ensure reagent is prepared fresh and protected from light.
High background in XTT assay Contamination; Reagent interference with compounds.Check cell culture for contamination. Run a control with compounds in medium only to check for direct reduction of XTT.
No dose-response observed Compound concentration too low/high; Compound insolubility; Cell line is resistant.Test a wider range of concentrations. Confirm compound solubility and stability in media. Verify the sensitivity of the chosen cell line from the literature.

References

Application Notes and Protocols: Evaluation of Lauric Acid Leelamide as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Lauric acid, a medium-chain fatty acid, has demonstrated broad-spectrum antimicrobial properties.[1] This document provides a framework for the evaluation of Lauric Acid Leelamide, a lauric acid amide analog of leelamine, as a potential antimicrobial agent. Due to the limited availability of specific data on this compound, these notes and protocols are based on the known antimicrobial activities of lauric acid and established methodologies for antimicrobial susceptibility testing.[2][3] These guidelines are intended to serve as a comprehensive resource for the preliminary screening and characterization of novel lauric acid derivatives.

Mechanism of Action (Hypothesized)

Lauric acid is known to exert its antimicrobial effects primarily by disrupting the bacterial cell membrane.[4][5][6] It is hypothesized that this compound, as a derivative, may share a similar mechanism. The lipophilic lauric acid tail is proposed to intercalate into the lipid bilayer of the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[5][6]

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Lauric_Acid_Leelamide This compound Intercalation Membrane Intercalation Lauric_Acid_Leelamide->Intercalation Intercalation->Lipid_Bilayer Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cytoplasmic Contents Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Hypothesized mechanism of action for this compound.

Data Presentation: Antimicrobial Activity of Lauric Acid

The following table summarizes the reported Minimum Inhibitory Concentrations (MIC) of lauric acid against various bacterial strains. This data provides a baseline for expected efficacy when testing this compound.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923 / Clinical Isolate1600 - 3200[7]
Staphylococcus aureus-156[4][8]
Staphylococcus aureus-250[9]
Mycobacterium tuberculosisH37Ra22.2[10][11]
Escherichia coli->5000[12][13]
Salmonella sp.->5000[12][13]
Streptococcus pneumoniaeClinical Isolate- (Zone of Inhibition)[14]

Experimental Protocols

The following are standardized protocols for determining the antimicrobial susceptibility of a novel compound such as this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3]

Materials:

  • This compound (or test compound)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate sterile broth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (vehicle/solvent for the test compound)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 4-5 mL of sterile broth medium.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the 96-well plate using sterile broth to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and the solvent used to dissolve the test compound), and a sterility control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[2]

    • Alternatively, the optical density can be measured using a microplate reader.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Materials:

  • This compound (or test compound)

  • Sterile filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Positive and negative control disks

Protocol:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

    • Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Experimental Workflow

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay A Prepare Lauric Acid Leelamide Stock Solution C Serial Dilution of Test Compound in 96-well Plate A->C B Culture and Standardize Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Bacteria B->D G Inoculate MHA Plate with Standardized Bacteria B->G C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F H Apply Impregnated Disks to Agar Surface G->H I Incubate at 37°C for 18-24h H->I J Measure Zone of Inhibition (mm) I->J

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of N-Lauroylethanolamine (Lauric Acid Leelamide)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a critical biological response to harmful stimuli like pathogens and damaged cells. This complex process is mediated by various signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of pro-inflammatory mediators. While essential for healing, dysregulated inflammation can lead to chronic diseases. N-Lauroylethanolamine, a fatty acid amide derived from lauric acid, has emerged as a compound of interest for its potential anti-inflammatory properties.[1][2] Like other related fatty acid amides, it is hypothesized to modulate key inflammatory cascades, making it a candidate for therapeutic development.[3][4] These application notes provide a comprehensive guide to the experimental protocols for evaluating the anti-inflammatory properties of N-Lauroylethanolamine.

Proposed Mechanism of Action

N-Lauroylethanolamine is thought to exert its anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] This inhibition is likely achieved by suppressing the activation of the TLR4/MyD88 signaling cascade, which subsequently blocks the activation of downstream NF-κB and MAPK pathways.[6][7][8] The NF-κB pathway is a critical regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] By preventing the phosphorylation and degradation of IκBα, N-Lauroylethanolamine may inhibit the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of these inflammatory targets.[4]

G cluster_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates MAPK MAPK (ERK, JNK, p38) MyD88->MAPK Activates IKK IKK MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes Induces Leelamide N-Lauroylethanolamine (Leelamide) Leelamide->TLR4 Inhibits Leelamide->MAPK Inhibits Leelamide->IKK Inhibits Mediators iNOS, COX-2, TNF-α, IL-6, IL-1β Inflammatory_Genes->Mediators Leads to

Proposed anti-inflammatory signaling pathway of N-Lauroylethanolamine.

Data Presentation

The anti-inflammatory activity of Lauric Acid (the precursor to Leelamide) has been quantified in various in vitro assays. The following table summarizes the inhibitory concentrations (IC50) and percentage inhibition against protein denaturation and proteinase activity, key indicators of anti-inflammatory potential.

Assay Test Substance Concentration % Inhibition IC50 (µg/mL) Reference
Inhibition of Protein Denaturation Lauric Acid (LA)10-50 µg/mL59.56% (at 50 µg/mL)44.78[9]
Thiocolchicoside (B1682803) (TC)10-50 µg/mL66.94% (at 50 µg/mL)37.65[9]
TC-LA Formulation10-50 µg/mL86.62% (at 50 µg/mL)27.15[9]
Diclofenac Sodium10-50 µg/mL60.34% (at 50 µg/mL)43.42[9]
Proteinase Inhibition Activity Lauric Acid (LA)10-50 µg/mL66.65% (at 50 µg/mL)35.5[9]
Thiocolchicoside (TC)10-50 µg/mL77.49% (at 50 µg/mL)32.12[9]
TC-LA Formulation10-50 µg/mL94.07% (at 50 µg/mL)24.35[9]
Diclofenac Sodium10-50 µg/mL69.83% (at 50 µg/mL)37.80[9]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity in Macrophages

This protocol assesses the ability of N-Lauroylethanolamine to inhibit the production of pro-inflammatory mediators in Lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[10][11]

G start Start: Culture RAW 264.7 Cells seed Seed cells in 96-well plates (1 x 10^5 cells/well) start->seed adhere Incubate overnight to allow adherence seed->adhere pretreat Pre-treat with N-Lauroylethanolamine (various concentrations, 1-2 hours) adhere->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) for 24 hours pretreat->stimulate collect Collect cell culture supernatant stimulate->collect western Cell Lysis for Western Blot (iNOS, COX-2, p-IκBα) stimulate->western After stimulation, lyse remaining cells griess Griess Assay for Nitric Oxide collect->griess elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) collect->elisa assays Perform downstream assays griess->assays elisa->assays western->assays

Experimental workflow for the LPS-induced inflammation assay.

Methodology:

  • Cell Culture : Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[10]

  • Seeding : Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[10] For Western Blot analysis, seed cells in 6-well plates at a higher density (e.g., 1 x 10^6 cells/well).

  • Treatment : Pre-treat the cells with various concentrations of N-Lauroylethanolamine (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation : Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 0.1-1.0 µg/mL to all wells except the negative control group.[12]

  • Incubation : Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection : After incubation, centrifuge the plates and carefully collect the cell culture supernatant for Nitric Oxide and Cytokine assays. Store at -80°C until use.

  • Cell Lysis (for Western Blot) : Wash the remaining cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors for subsequent Western Blot analysis.[13]

Protocol 2: Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the culture supernatant using the Griess reagent.[14][15]

Materials:

  • Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Prepare fresh.

  • Sodium Nitrite (NaNO2) standard solution (for standard curve).

  • 96-well microplate.

  • Microplate reader (540-550 nm).

Methodology:

  • Standard Curve Preparation : Prepare a serial dilution of the sodium nitrite standard (e.g., from 100 µM to 1.56 µM) in cell culture medium.

  • Sample Preparation : Add 50-100 µL of collected cell culture supernatant from each treatment group to a new 96-well plate.[15]

  • Griess Reaction : Add 100 µL of the freshly mixed Griess Reagent to each well containing standards and samples.[15]

  • Incubation : Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement : Measure the absorbance at 540 nm using a microplate reader.[14]

  • Calculation : Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. A significant reduction in nitrite levels in N-Lauroylethanolamine-treated groups compared to the LPS-only group indicates inhibition of NO production.

Protocol 3: Cytokine Quantification (ELISA)

This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[16][17][18]

Methodology (General Steps):

  • Plate Coating : Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.[17]

  • Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% FBS or 1% BSA) for 1-2 hours at room temperature.[16]

  • Sample Incubation : Wash the plate and add the collected cell culture supernatants and cytokine standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody : Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.[17]

  • Enzyme Conjugate : Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.[16]

  • Substrate Addition : Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.

  • Stop Reaction : Stop the reaction by adding a stop solution (e.g., 2N H2SO4).[16]

  • Measurement : Read the absorbance at 450 nm. The concentration of the cytokine in the samples is determined from the standard curve.

Protocol 4: Western Blot Analysis for Inflammatory Proteins

This protocol is used to detect changes in the protein levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins like IκBα and MAPKs (p38, ERK, JNK).[19][20][21]

Methodology:

  • Protein Quantification : Determine the protein concentration of the cell lysates (from Protocol 1, Step 7) using a BCA or Bradford assay.

  • Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]

  • Gel Electrophoresis (SDS-PAGE) : Load the samples onto a polyacrylamide gel and separate the proteins based on molecular weight.[22]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα) overnight at 4°C with gentle agitation.[13]

  • Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection : Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging : Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH). A decrease in the expression of iNOS, COX-2, and the ratio of phosphorylated to total protein for signaling molecules in treated cells indicates an inhibitory effect.

References

Application Notes and Protocols for Lauric Acid and Leelamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent investigations into natural compounds have highlighted their potential as novel therapeutic agents in oncology. Among these, Lauric Acid, a medium-chain fatty acid, and Leelamide, a diterpene from pine trees, have demonstrated significant anti-cancer properties in various cancer cell lines. These compounds induce cell death and inhibit proliferation through distinct mechanisms, making them compelling candidates for further research and drug development.

These application notes provide a comprehensive overview of the use of Lauric Acid and Leelamide in cancer cell line studies. This document details their mechanisms of action, summarizes key quantitative data, and provides detailed protocols for essential in vitro experiments.

Part 1: Lauric Acid

Lauric Acid (LA), a saturated fatty acid with a 12-carbon chain, has been shown to elicit antiproliferative and pro-apoptotic effects in breast, endometrial, and colon cancer cells.[1][2][3] Its mechanism of action is primarily linked to the induction of oxidative stress.[1][2][3]

Mechanism of Action

Lauric Acid treatment in cancer cells leads to an increase in intracellular Reactive Oxygen Species (ROS).[1][4][5] This elevation in ROS triggers downstream signaling cascades that ultimately result in apoptosis and cell cycle arrest.[3][5][6] Key signaling pathways affected include:

  • EGFR/ERK/c-Jun Pathway: Lauric Acid stimulates the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-Regulated Kinase (ERK), and c-Jun.[1][4][5] This activation contributes to the apoptotic response.

  • Rho-associated Kinase (ROCK) Pathway: LA promotes the formation of stress fibers through the ROCK-mediated pathway, which plays a role in the morphological changes observed during apoptosis.[1][4]

  • p21Cip1/WAF1 Induction: Lauric Acid induces the expression of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner, leading to cell cycle arrest.[1][4][5]

Data Presentation

Table 1: Effects of Lauric Acid on Cancer Cell Lines

Cell LineCancer TypeConcentrationEffectReference
SkBr3Breast Cancer100 µMInhibition of cell viability, Phosphorylation of EGFR, ERK1/2, and c-Jun[4]
IshikawaEndometrial Cancer100 µMInhibition of cell viability, Phosphorylation of EGFR, ERK1/2, and c-Jun[4]
HCT-15Colon Cancer30 and 50 µg/mLDownregulation of EGFR expression by 1.33- and 1.58-fold, respectively[7]
Caco-2Colon CancerNot specifiedReduced glutathione (B108866) (GSH) levels, ROS generation, apoptosis, and cell cycle arrest[3][6]
CT26Colorectal CancerNot specifiedSuppression of cell proliferation, induction of mitochondrial oxidative stress, and apoptosis[2][8]
HT29Colorectal CancerNot specifiedSuppression of cell proliferation, induction of mitochondrial oxidative stress, and apoptosis[2][8]

Mandatory Visualization

Lauric_Acid_Signaling LA Lauric Acid ROS ↑ Reactive Oxygen Species (ROS) LA->ROS ROCK Rho-associated kinase (ROCK) LA->ROCK p21 ↑ p21 (p53-independent) LA->p21 EGFR p-EGFR ROS->EGFR ERK p-ERK EGFR->ERK cJun p-c-Jun ERK->cJun cFos ↑ c-fos cJun->cFos Apoptosis Apoptosis cFos->Apoptosis StressFibers Stress Fiber Formation ROCK->StressFibers StressFibers->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Leelamide_Signaling Leelamide Leelamide Lysosome Lysosome/ Endosome Leelamide->Lysosome BaxBak Activation of Bax and Bak Leelamide->BaxBak CholesterolTransport Inhibition of Intracellular Cholesterol Transport Lysosome->CholesterolTransport Accumulation in CholesterolAccumulation Cholesterol Accumulation CholesterolTransport->CholesterolAccumulation Akt Akt Signaling CholesterolAccumulation->Akt Inhibits Erk Erk Signaling CholesterolAccumulation->Erk Inhibits Stat Stat Signaling CholesterolAccumulation->Stat Inhibits CytochromeC Cytochrome c Release BaxBak->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis Experimental_Workflow cluster_LA Lauric Acid Study cluster_Leelamide Leelamide Study LA_start Treat Cancer Cells with Lauric Acid LA_MTT MTT Assay (Cell Viability) LA_start->LA_MTT LA_WB Western Blot (p-EGFR, p-ERK) LA_start->LA_WB LA_ROS ROS Detection Assay LA_start->LA_ROS LA_end Determine IC50 & Pathway Activation LA_MTT->LA_end LA_WB->LA_end LA_ROS->LA_end Lee_start Treat Cancer Cells with Leelamide Lee_Annexin Annexin V/PI Assay (Apoptosis) Lee_start->Lee_Annexin Lee_Filipin Filipin Staining (Cholesterol) Lee_start->Lee_Filipin Lee_WB Western Blot (Akt, Erk, Bax, Bak) Lee_start->Lee_WB Lee_end Quantify Apoptosis & Confirm Mechanism Lee_Annexin->Lee_end Lee_Filipin->Lee_end Lee_WB->Lee_end

References

Application Notes and Protocols for Lauric Acid in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric acid, a medium-chain saturated fatty acid (C12), is a principal component of coconut oil and has garnered significant interest in biomedical research. It is investigated for its diverse physiological effects, including roles in metabolism, inflammation, and cellular signaling. In vivo studies in mouse models are crucial for elucidating the mechanisms of action and therapeutic potential of lauric acid in various pathological conditions, such as metabolic disorders, obesity, and cancer.

These application notes provide a comprehensive overview of the use of lauric acid in in vivo mouse studies, with detailed protocols for common experimental setups.

A Note on "Leelamide"

Initial searches for "Lauric Acid Leelamide" did not yield any results in the scientific literature, suggesting that this is not a recognized compound or a combination used in in vivo studies. Further investigation into "leelamide" as a standalone compound indicates it is a weakly basic amine with lysosomotropic properties investigated for its potential in cancer treatment.[1] Its mechanism of action involves the inhibition of intracellular cholesterol transport, leading to an imbalance in lysosomal and endosomal compartments, which in turn disrupts autophagic flux and cholesterol trafficking.[1] This ultimately induces cancer cell death.[1] However, there is a notable lack of published in vivo studies for leelamide in mouse models. Therefore, the following application notes and protocols will focus exclusively on lauric acid.

Quantitative Data from In Vivo Mouse Studies with Lauric Acid

The following tables summarize key quantitative data from representative studies on the effects of dietary lauric acid supplementation in mouse models.

Table 1: Metabolic Parameters in Mice Fed a High-Fat Diet Supplemented with Lauric Acid

ParameterControl Diet (CD)High-Fat + Palmitic Acid (HF+PA)High-Fat + Lauric Acid (HF+LA)Citation
Body Weight (g) 28.5 ± 0.538.5 ± 1.037.5 ± 0.8[1]
Total Fat Mass (g) 3.2 ± 0.312.5 ± 0.811.8 ± 0.7[1]
Visceral Adipose Tissue (VAT) Mass (g) 0.8 ± 0.12.5 ± 0.23.2 ± 0.2[1]
Liver Triglycerides (mg/g) 25 ± 3120 ± 15110 ± 12[1]

Table 2: Effects of Lauric Acid on Lactation in Mice

ParameterControl Diet1% Lauric Acid DietCitation
Maternal Body Weight Gain (g) No significant differenceNo significant difference[2]
Average Offspring Body Weight (g) Significantly lowerSignificantly higher[2]
Mammary Gland Alveoli Number LowerSignificantly expanded[2]

Table 3: Safety and Toxicity of Lauric Acid in Rats

ParameterControl100 mg/kg Lauric AcidCitation
Mortality (over 42 days) 00[3]
Weight Gain (Females, g) 48.0 ± 4.247.0 ± 2.9[3]
Weight Gain (Males, g) 113.8 ± 8.2111.6 ± 9.2[3]

Experimental Protocols

Protocol 1: Diet-Induced Obesity and Metabolic Syndrome Model

This protocol is designed to assess the effects of lauric acid on obesity-related metabolic disorders in mice.

1. Animals and Housing:

  • Species: C57BL/6 mice (male, 8 weeks old).

  • Housing: House mice individually in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle. Provide ad libitum access to water.

  • Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

2. Diet Formulation:

  • Control Diet (CD): Standard chow diet.

  • High-Fat + Palmitic Acid (HF+PA) Diet: A high-fat diet supplemented with 3% palmitic acid.

  • High-Fat + Lauric Acid (HF+LA) Diet: A high-fat diet supplemented with 3% lauric acid.[1]

3. Experimental Procedure:

  • Randomly assign mice to the three dietary groups (n=8-10 mice per group).

  • Provide the respective diets for 12 weeks.[1]

  • Monitor body weight and food intake weekly.

4. In Vivo Metabolic Tests:

  • Intraperitoneal Glucose Tolerance Test (GTT):

    • Perform at week 11 of the diet.

    • Fast mice for 5 hours.

    • Administer an intraperitoneal (i.p.) injection of glucose (1 g/kg body weight).[1]

    • Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection using a glucometer.

  • Intraperitoneal Insulin (B600854) Tolerance Test (ITT):

    • Perform at week 10 of the diet.

    • Fast mice for 5 hours.

    • Administer an i.p. injection of insulin (0.75 units/kg body weight).[1]

    • Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

5. Sample Collection and Analysis:

  • At the end of the 12-week period, euthanize mice after a 5-hour fast.

  • Collect blood via cardiac puncture for plasma analysis (e.g., insulin, lipids, inflammatory markers).

  • Harvest tissues (liver, visceral adipose tissue, muscle) for histological analysis, gene expression studies (qRT-PCR), and protein analysis (Western blotting).

Protocol 2: Repeated-Dose Toxicity Study

This protocol is to assess the safety of lauric acid upon repeated administration.

1. Animals:

  • Species: Wistar rats (male and female, 250-300g).

  • Housing: Standard housing conditions.

2. Dosing:

  • Dose: Administer 100 mg/kg of lauric acid daily via oral gavage for 28 days.[3]

  • Control Group: Administer the vehicle (e.g., corn oil) on the same schedule.

3. Observation:

  • Conduct a 14-day observation period after the 28-day treatment to assess for any persistent toxic effects.[3]

  • Monitor for clinical signs of toxicity and mortality daily.

  • Record body weight periodically throughout the 42-day study period.[3]

4. Behavioral and Pharmacological Screening:

  • On the first day, following a single dose, and periodically thereafter, perform a behavioral screening to observe for any changes in alertness, motor activity, and reflexes.

5. Post-mortem Analysis:

  • At the end of the study, euthanize the animals and perform a gross necropsy.

  • Collect major organs for histopathological examination.

  • Collect blood for hematological and biochemical analysis.

Signaling Pathways and Experimental Workflows

Lauric Acid Signaling Pathways

Lauric acid has been shown to modulate several key signaling pathways in vitro and in vivo.

  • PI3K/Akt Pathway: Lauric acid can activate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, which is involved in cell growth, proliferation, and metabolism.[2]

  • PPARα Pathway: Lauric acid may act as a natural ligand for peroxisome proliferator-activated receptor-alpha (PPARα), up-regulating the expression of genes involved in fatty acid oxidation.

  • ERK Pathway: In astrocytes, lauric acid can induce the phosphorylation of extracellular signal-regulated kinase (ERK), influencing the expression of growth factors and cytokines.[4]

Lauric_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates ERK ERK Receptor->ERK Activates Lauric Acid Lauric Acid Lauric Acid->Receptor PPARa PPARa Lauric Acid->PPARa Acts as ligand Akt Akt PI3K->Akt Activates Cell Growth & Metabolism Cell Growth & Metabolism Akt->Cell Growth & Metabolism Growth Factor & Cytokine Expression Growth Factor & Cytokine Expression ERK->Growth Factor & Cytokine Expression Gene Expression Gene Expression PPARa->Gene Expression Regulates Fatty Acid Oxidation Fatty Acid Oxidation Gene Expression->Fatty Acid Oxidation

Caption: Signaling pathways modulated by lauric acid.

Experimental Workflow for In Vivo Mouse Studies

The following diagram illustrates a typical workflow for conducting in vivo studies with lauric acid in mouse models.

Experimental_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Dietary Intervention Dietary Intervention Randomization->Dietary Intervention In Vivo Measurements In Vivo Measurements Dietary Intervention->In Vivo Measurements Weekly/Bi-weekly Sample Collection Sample Collection Dietary Intervention->Sample Collection End of Study In Vivo Measurements->Dietary Intervention Data Analysis Data Analysis Sample Collection->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for mouse studies.

References

Application Notes and Protocols: Formulation of Lauric Acid Diethanolamide (Leelamide) for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauric Acid Diethanolamide, also known as Leelamide, is a nonionic surfactant synthesized from lauric acid and diethanolamine (B148213).[1][2] Its amphiphilic nature, possessing both a hydrophilic diethanolamine head group and a hydrophobic lauric acid tail, makes it an attractive candidate for the formulation of novel drug delivery systems.[1] While its primary applications have been in the cosmetics and personal care industries as a foaming agent, emulsifier, and thickener, its surfactant properties suggest potential utility in pharmaceutical formulations, particularly in the development of lipid-based nanoparticles for enhanced drug solubility and delivery.[1][3]

These application notes provide a comprehensive overview of the formulation and characterization of Lauric Acid Diethanolamide-based nanoparticles as a potential drug delivery vehicle. The protocols outlined are based on established methodologies for solid lipid nanoparticles (SLNs) and are adapted for the use of Leelamide as a key formulation component.

Disclaimer: The following protocols are generalized and adapted for Lauric Acid Diethanolamide based on its physicochemical properties. Researchers should optimize these protocols for their specific drug candidate and intended application.

Physicochemical Properties of Lauric Acid Diethanolamide

A summary of the key physicochemical properties of Lauric Acid Diethanolamide is presented in Table 1. Understanding these properties is crucial for formulation design and development.

PropertyValueReference
Molecular Formula C16H33NO3[1]
Molecular Weight 287.44 g/mol [4]
Appearance Pale yellow to amber liquid or waxy solid[1]
Solubility Soluble in lower alcohols, propylene (B89431) glycol, polyethylene (B3416737) glycols; Insoluble in water[4]
Nature Nonionic Surfactant[1]

Experimental Protocols

Preparation of Drug-Loaded Lauric Acid Diethanolamide Nanoparticles

This protocol describes the preparation of drug-loaded Lauric Acid Diethanolamide nanoparticles using a hot homogenization and ultrasonication method, a common technique for producing solid lipid nanoparticles.

Materials:

  • Lauric Acid Diethanolamide (Leelamide)

  • Drug to be encapsulated

  • Poloxamer 188 (or other suitable stabilizer)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Organic solvent (e.g., ethanol, if required for drug solubilization)

Equipment:

  • Magnetic stirrer with heating plate

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

  • Beakers and other standard laboratory glassware

Protocol:

  • Preparation of the Lipid Phase:

    • Melt Lauric Acid Diethanolamide by heating it to approximately 60-70°C in a beaker placed in a water bath.

    • Dissolve the hydrophobic drug in the molten Leelamide. If the drug is not readily soluble, a minimal amount of a suitable organic solvent can be used.

  • Preparation of the Aqueous Phase:

    • Dissolve the stabilizer (e.g., Poloxamer 188) in deionized water to a final concentration of 1-2% (w/v).

    • Heat the aqueous phase to the same temperature as the lipid phase (60-70°C).

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise while stirring at a moderate speed using a magnetic stirrer.

    • Once the addition is complete, homogenize the mixture using a high-speed homogenizer at 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication for 3-5 minutes. The sonication step is critical for reducing the particle size to the nanometer range.

  • Cooling and Nanoparticle Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. As the Leelamide solidifies, it will form the solid lipid nanoparticle matrix, entrapping the drug.

  • Purification (Optional):

    • To remove any unencapsulated drug or excess surfactant, the nanoparticle dispersion can be centrifuged or dialyzed against a fresh buffer.

Experimental Workflow for Nanoparticle Preparation

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification and Nanoparticle Formation melt_leelamide Melt Lauric Acid Diethanolamide dissolve_drug Dissolve Drug melt_leelamide->dissolve_drug add_phases Combine Lipid and Aqueous Phases dissolve_drug->add_phases dissolve_stabilizer Dissolve Stabilizer in Water heat_aqueous Heat to 60-70°C dissolve_stabilizer->heat_aqueous heat_aqueous->add_phases homogenize High-Speed Homogenization add_phases->homogenize sonicate Probe Sonication homogenize->sonicate cool Cool to Room Temperature sonicate->cool purification purification cool->purification Purification (Optional)

Caption: Workflow for preparing drug-loaded Leelamide nanoparticles.

Characterization of Lauric Acid Diethanolamide Nanoparticles

Proper characterization is essential to ensure the quality and performance of the formulated nanoparticles.

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate and report the average values with standard deviation.

2.2 Entrapment Efficiency (EE) and Drug Loading (DL)

  • Method: Centrifugation or dialysis followed by a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Protocol (Centrifugation Method):

    • Centrifuge a known amount of the nanoparticle dispersion at high speed (e.g., 15,000 rpm) for 30 minutes.

    • Carefully collect the supernatant, which contains the unencapsulated drug.

    • Quantify the amount of free drug in the supernatant using a validated analytical method.

    • Calculate EE and DL using the following equations:

      EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

2.3 Morphological Analysis

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Protocol (TEM):

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to air dry.

    • Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.

    • Observe the morphology of the nanoparticles under the TEM.

ParameterTechniqueTypical Expected Values
Particle Size Dynamic Light Scattering (DLS)100 - 300 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3
Zeta Potential Dynamic Light Scattering (DLS)-10 to -30 mV
Entrapment Efficiency (EE) Centrifugation/Dialysis + HPLC/UV-Vis> 70%
Drug Loading (DL) Centrifugation/Dialysis + HPLC/UV-Vis1 - 10%
Morphology TEM/SEMSpherical
In Vitro Drug Release Study

This protocol assesses the rate and extent of drug release from the Leelamide nanoparticles over time.

Materials:

  • Drug-loaded Lauric Acid Diethanolamide nanoparticles

  • Phosphate Buffered Saline (PBS), pH 7.4 (and pH 5.5 to simulate endosomal environment)

  • Dialysis membrane (with a molecular weight cut-off appropriate for the drug)

  • Shaking water bath or incubator

Protocol:

  • Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a beaker containing a known volume of release medium (e.g., PBS pH 7.4).

  • Place the beaker in a shaking water bath maintained at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[5]

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Cell Viability Assay

This protocol evaluates the cytotoxicity of the blank and drug-loaded Leelamide nanoparticles on a relevant cell line.

Materials:

  • Cell line of interest (e.g., cancer cell line for anticancer drug delivery)

  • Cell culture medium and supplements

  • Blank and drug-loaded Lauric Acid Diethanolamide nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent[6][7]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the blank nanoparticles, drug-loaded nanoparticles, and the free drug in the cell culture medium.

  • Replace the old medium with the medium containing the different treatments.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add the MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Cellular Uptake and Signaling

Lipid-based nanoparticles are typically internalized by cells through endocytic pathways. The specific mechanism can vary depending on the nanoparticle's physicochemical properties and the cell type.

Generalized Cellular Uptake Pathway for Lipid-Based Nanoparticles

G cluster_cell Cell cluster_endocytosis Endocytosis extracellular Extracellular Space cell_membrane Cell Membrane endosome Early Endosome cell_membrane->endosome Internalization cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape (Drug Release) late_endosome Late Endosome endosome->late_endosome Maturation lysosome Lysosome late_endosome->lysosome Maturation lysosome->cytoplasm Degradation nanoparticle Leelamide Nanoparticle nanoparticle->cell_membrane Binding

Caption: Generalized pathway of cellular uptake for lipid nanoparticles.[8]

Safety Considerations

While Lauric Acid Diethanolamide is used in personal care products, its safety profile for parenteral or oral drug delivery needs thorough investigation.[1] Studies have indicated that diethanolamides can sometimes be contaminated with diethanolamine, which may react to form nitrosamines, a class of potential carcinogens.[1] Therefore, it is crucial to use highly purified Lauric Acid Diethanolamide for pharmaceutical applications and to conduct comprehensive toxicological studies. A two-year dermal study in rodents showed some evidence of carcinogenic activity in female mice, which was associated with diethanolamine contamination.[9]

Conclusion

Lauric Acid Diethanolamide presents an interesting, yet underexplored, opportunity for the development of novel drug delivery systems. Its surfactant and lipid-like properties make it a plausible candidate for formulating solid lipid nanoparticles. The protocols provided herein offer a foundational framework for researchers to begin exploring the potential of Leelamide in drug delivery. Further research is warranted to optimize formulations, thoroughly characterize their properties, and rigorously evaluate their efficacy and safety in preclinical models.

References

Application Notes and Protocols for Testing Lauric Acid and Leelamide Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the solubility and stability of Lauric Acid and Lauric Acid Leelamide. The following procedures are designed to yield accurate and reproducible data essential for the progression of research and development activities.

Solubility Testing Protocols

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following protocols outline methods to determine the solubility of Lauric Acid and Leelamide in various solvents.

Quantitative Solubility Data

Table 1: Solubility of Lauric Acid

SolventSolubility (mg/mL)Temperature (°C)Reference
Ethanol~20Room Temperature
~30Room Temperature[1]
DMSO~20Room Temperature[2][1]
Dimethylformamide (DMF)~20Room Temperature[2]
~30Room Temperature[1]
Ethanol:PBS (pH 7.2) (1:8)~0.5Room Temperature[2]
Water4.81 mg/L25[3][4]
Methanol12.7 g/100g (0°C), 120 g/100g (20°C), 2250 g/100g (40°C)0, 20, 40[5]
Acetone (B3395972)8.95 g/100g (0°C), 60.5 g/100g (20°C), 1590 g/100g (40°C)0, 20, 40[5]
Ethyl Acetate9.4 g/100g (0°C), 52 g/100g (20°C)0, 20[5]
n-HexaneSolubility decreases in the order: trichloroethylene (B50587) > 1-bromopropane (B46711) > 2-propanol > propanol (B110389) > acetone > n-hexane279.0 to 315.3 K[6]
Alcohols (Methanol, Ethanol, Propanol, n-butanol, n-pentanol, n-hexanol, isobutanol, and isoamylol)Solubility measured from 276.17 to 306.12 K-

Table 2: Solubility of this compound

SolventSolubility (mg/mL)Temperature (°C)Reference
Ethanol20Room Temperature[7]
DMSO20Room Temperature[7]
Dimethylformamide (DMF)20Room Temperature[7]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Lauric Acid or Leelamide

  • Selected solvents (e.g., water, ethanol, DMSO, PBS)

  • 2 mL screw-cap vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or other suitable analytical instrument for quantification

Procedure:

  • Add an excess amount of the compound (e.g., 10 mg) to a 2 mL vial. The exact amount should be recorded.

  • Add a known volume of the selected solvent (e.g., 1 mL) to the vial.

  • Securely cap the vials and place them on an orbital shaker.

  • Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

  • Calculate the solubility in mg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Equilibrate on shaker (e.g., 24-48h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Collect supernatant D->E F Dilute supernatant E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Testing Protocols

Stability testing is crucial to determine the shelf-life of a compound and to identify potential degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Stability Data Summary

Lauric Acid:

  • Should be stable for at least two years when stored as a crystalline solid at room temperature.[2][1]

  • Aqueous solutions are not recommended to be stored for more than one day.[2]

  • The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[8]

  • Avoid contact with bases, oxidizing agents, and reducing agents.[9]

This compound:

  • Reported to be stable for at least 2 years when stored as a solution in ethanol.[7]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Materials:

  • Lauric Acid or Leelamide

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[10][11]

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 4 hours). Neutralize the solution before analysis.[10][11]

  • Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24 hours).[10][11]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period (e.g., 72 hours).[10][11]

  • Photostability: Expose the compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.[10][11]

  • Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.

G cluster_stress Stress Conditions A Acid Hydrolysis (0.1N HCl, 60°C) G Analyze by Stability-Indicating HPLC Method A->G B Base Hydrolysis (0.1N NaOH, 60°C) B->G C Oxidation (3% H₂O₂, RT) C->G D Thermal Degradation (80°C) D->G E Photostability (ICH Q1B) E->G F Lauric Acid or Leelamide Sample F->A F->B F->C F->D F->E H Identify Degradation Products & Determine Degradation Pathways G->H

Caption: Forced Degradation Experimental Workflow.

Long-Term and Accelerated Stability Testing Protocol

This protocol is designed to determine the re-test period or shelf life of a drug substance under defined storage conditions.

Materials:

  • At least three batches of Lauric Acid or Leelamide.

  • Container closure system that simulates the proposed packaging.

  • Stability chambers set to the conditions specified in Table 3.

  • Validated stability-indicating analytical method.

Procedure:

  • Package the samples from at least three different batches in the selected container closure system.

  • Place the samples in stability chambers maintained at the conditions outlined in Table 3.

  • Withdraw samples at the specified time points.

  • Analyze the samples for relevant attributes, which may include:

    • Appearance (visual inspection)

    • Assay (quantification of the active substance)

    • Degradation products

    • Moisture content

  • The frequency of testing for long-term studies should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[12]

  • For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.

  • Evaluate the data to establish a re-test period or shelf life.

Table 3: ICH Recommended Storage Conditions for Stability Testing

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

G cluster_prep Preparation cluster_storage Storage Conditions (ICH) A Prepare ≥3 batches of Lauric Acid or Leelamide B Package in appropriate container closure system A->B C Long-term (e.g., 25°C/60% RH) B->C D Accelerated (e.g., 40°C/75% RH) B->D E Withdraw samples at specified time points C->E D->E F Analyze for: - Appearance - Assay - Degradation Products E->F G Establish Shelf-Life/ Re-test Period F->G

Caption: Long-Term and Accelerated Stability Testing Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lauric Acid Diethanolamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Lauric Acid Diethanolamide (Leelamide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of Lauric Acid Diethanolamide.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yield in Lauric Acid Diethanolamide synthesis can stem from several factors. Systematically evaluating the following reaction parameters is crucial:

  • Reaction Temperature: The reaction temperature significantly influences the rate of amidation. While higher temperatures can increase the reaction rate, excessively high temperatures (typically above 180°C) can lead to the formation of unwanted by-products and degradation, ultimately reducing the yield.[1] It is essential to find the optimal temperature that maximizes amide formation without promoting side reactions.

  • Molar Ratio of Reactants: The stoichiometry of lauric acid (or its methyl ester) to diethanolamine (B148213) is a critical factor. Using an excess of diethanolamine can help to drive the reaction to completion. However, a large excess can complicate the purification process. A common starting point is a molar ratio of diethanolamine to lauric acid (or methyl laurate) of 1.1:1 to 1.5:1.[2]

  • Catalyst Selection and Concentration: The choice and concentration of the catalyst are pivotal. Both acid and base catalysts can be used. Common catalysts include sodium methoxide, potassium hydroxide (B78521), and various metal oxides.[3][4] The optimal catalyst concentration typically ranges from 0.5% to 5% by weight of the reactants.[2][5] Insufficient catalyst will result in a slow or incomplete reaction, while an excessive amount can lead to side reactions.

  • Reaction Time: The amidation reaction requires sufficient time to reach completion. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture is recommended to determine the optimal reaction time.[5]

  • Water/Methanol (B129727) Removal: The synthesis of Lauric Acid Diethanolamide from lauric acid and diethanolamine produces water as a byproduct. If you are starting from methyl laurate, methanol is the byproduct.[6] The presence of these byproducts can limit the reaction equilibrium.[6][7] Continuous removal of water or methanol, for instance by using a Dean-Stark apparatus or applying a vacuum, can significantly shift the equilibrium towards the product side and improve the yield.[6]

Question: I am observing the formation of significant amounts of by-products. What are they and how can I minimize them?

Answer:

The primary by-products in Lauric Acid Diethanolamide synthesis are ester-amines, which can form through the esterification of the hydroxyl groups of diethanolamine with lauric acid. To minimize the formation of these and other impurities, consider the following:

  • Control the Reaction Temperature: As mentioned, high temperatures can promote side reactions. Maintaining the temperature within the optimal range for amidation is crucial.

  • Optimize the Molar Ratio: A slight excess of diethanolamine can favor the formation of the desired amide over the ester-amine by-products.

  • Stepwise Addition of Reactants: Adding the lauric acid or methyl laurate to the diethanolamine in a stepwise manner can sometimes help to control the reaction and minimize the formation of by-products.

Question: My final product is difficult to purify. What are some effective purification strategies?

Answer:

Purification of Lauric Acid Diethanolamide can be challenging due to the presence of unreacted starting materials, by-products, and the catalyst. Effective purification methods include:

  • Washing: The crude product can be washed with hot water to remove unreacted diethanolamine and other water-soluble impurities. Since Lauric Acid Diethanolamide is insoluble in water, this is an effective initial purification step.[2]

  • Neutralization and Extraction: If a basic catalyst is used, it can be neutralized with an acid (e.g., citric acid or phosphoric acid). The product can then be extracted using a suitable organic solvent.

  • Vacuum Distillation: For higher purity, vacuum distillation can be employed to separate the Lauric Acid Diethanolamide from non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for the synthesis of Lauric Acid Diethanolamide?

A1: The synthesis of Lauric Acid Diethanolamide from lauric acid and diethanolamine is a nucleophilic acyl substitution reaction. The nitrogen atom of diethanolamine acts as a nucleophile, attacking the carbonyl carbon of lauric acid. This is followed by the elimination of a water molecule to form the amide bond. The reaction is typically catalyzed by an acid or a base.

Q2: Can I synthesize Lauric Acid Diethanolamide without a solvent?

A2: Yes, solvent-free synthesis is possible and is often preferred in industrial settings to reduce cost and environmental impact.[1] In a solvent-free system, one of the reactants, typically diethanolamine, can act as the solvent. However, this may require higher temperatures and can lead to a more viscous reaction mixture.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A simple and effective method to track the disappearance of starting materials and the appearance of the product.

    • Acid Value Titration: To monitor the consumption of lauric acid.

  • Product Characterization:

    • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the amide functional group (C=O stretch around 1640 cm⁻¹) and the disappearance of the carboxylic acid OH stretch.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Q4: Are there any safety precautions I should be aware of during the synthesis?

A4: Yes, standard laboratory safety procedures should be followed. Diethanolamine can be irritating to the skin and eyes, so appropriate personal protective equipment (gloves, safety glasses) should be worn.[8] The reaction should be carried out in a well-ventilated fume hood, especially when working at elevated temperatures. Be aware of the potential for the formation of nitrosamines, which are carcinogenic, if the product comes into contact with nitrosating agents.[8]

Data Presentation

Table 1: Influence of Reaction Parameters on Lauric Acid Diethanolamide Synthesis Yield/Conversion.

Lauric Acid SourceDiethanolamine Molar RatioCatalystCatalyst Conc. (% w/w)Temperature (°C)Time (h)Yield/Conversion (%)Reference
Methyl Laurate1.1:1NaOH0.5100585[2][9]
Lauric Acid1:1Sodium Methoxide0.3-0.5140-1603-4Not Specified[10]
Coconut Oil FAME6:1 (DEA:FAME)CaO470-75397.57[4]
Lauric Acid1:8 (LA:MEA)*CaO580283.33[5]
Oleic Acid7:1 (DEA:OA)Immobilized Lipase12702461.35[1]

*Note: This entry refers to the synthesis with monoethanolamine (MEA) but provides relevant data on fatty amide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Lauric Acid Diethanolamide from Methyl Laurate

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add methyl laurate (1 equivalent) and diethanolamine (1.1 equivalents).

  • Catalyst Addition: Add sodium hydroxide (NaOH) as a catalyst, corresponding to 0.5% of the total weight of the reactants.[2]

  • Reaction: Heat the reaction mixture to 100°C with continuous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 5 hours.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Concentrate the reaction solution using a rotary evaporator to remove any volatile components. The resulting N,N-bis(2-hydroxyethyl)dodecanamide can be further purified by washing with hot water to remove unreacted diethanolamine.[2]

Protocol 2: Synthesis of Lauric Acid Diethanolamide from Lauric Acid

  • Reactant Setup: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add lauric acid (1 equivalent) and diethanolamine (1.2 equivalents).

  • Catalyst Addition: Add a suitable catalyst, for example, 0.5% (w/w) potassium hydroxide.

  • Reaction: Heat the mixture to 150-160°C with vigorous stirring. Water will be formed as a byproduct and should be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value is stable and close to zero.

  • Work-up: Once the reaction is complete, cool the mixture.

  • Purification: The crude product can be purified by washing with hot water. For higher purity, vacuum distillation can be performed.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Reactants: - Lauric Acid / Methyl Laurate - Diethanolamine setup Set up Reaction Vessel (Stirrer, Condenser, Thermometer) prep->setup 1 catalyst Select & Weigh Catalyst charge Charge Reactants & Catalyst catalyst->charge setup->charge 2 heat Heat to Optimal Temperature (e.g., 100-160°C) charge->heat 3 monitor Monitor Reaction Progress (TLC, Acid Value) heat->monitor 4 cool Cool Reaction Mixture monitor->cool 5 (Upon Completion) purify Purification: - Washing - Neutralization - Vacuum Distillation cool->purify 6 characterize Characterize Product (FTIR, NMR, MS) purify->characterize 7

Caption: General experimental workflow for Lauric Acid Diethanolamide synthesis.

troubleshooting_yield cluster_params Investigate Reaction Parameters cluster_solutions Potential Solutions start Low Yield Observed temp Temperature Too Low/High? start->temp ratio Incorrect Molar Ratio? start->ratio catalyst Suboptimal Catalyst/ Concentration? start->catalyst time Insufficient Reaction Time? start->time removal Inefficient Byproduct Removal (Water/Methanol)? start->removal sol_temp Optimize Temperature (e.g., 100-160°C) temp->sol_temp sol_ratio Adjust Molar Ratio (e.g., slight excess of DEA) ratio->sol_ratio sol_catalyst Screen Catalysts & Optimize Concentration catalyst->sol_catalyst sol_time Increase Reaction Time & Monitor Completion time->sol_time sol_removal Improve Byproduct Removal (e.g., Dean-Stark, Vacuum) removal->sol_removal end Improved Yield sol_temp->end sol_ratio->end sol_catalyst->end sol_time->end sol_removal->end

Caption: Troubleshooting logic for improving the yield of Lauric Acid Diethanolamide.

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with Lauric Acid Leelamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper solubilization of lipophilic compounds like Lauric Acid Leelamide (N-lauroylethanolamine) is critical for obtaining accurate and reproducible in vitro results. This technical support center provides a comprehensive guide to troubleshoot and overcome common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the lauric acid (C12) amide analog of Leelamine.[1][2] Like many lipid-based molecules, it is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers.[1] This can lead to precipitation, inaccurate concentrations, and unreliable experimental outcomes.

Q2: What are the recommended primary solvents for dissolving this compound?

A2: this compound is soluble in organic solvents. The recommended starting solvents are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695).[1] It is crucial to prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous experimental medium.

Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?

A3: This is a common issue when diluting a hydrophobic compound from an organic stock solution into an aqueous medium. Here are several troubleshooting steps:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5%, to minimize cytotoxicity.

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed (e.g., 37°C) medium with vigorous vortexing can help improve dispersion and prevent immediate precipitation.

  • Consider alternative solubilization methods: If precipitation persists, you may need to employ techniques such as using detergents or cyclodextrins.

Q4: Can I use detergents to improve the solubility of this compound?

A4: Yes, non-ionic detergents like Tween® 20 can be used to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. It is essential to use a concentration that is effective for solubilization but not toxic to your cells. A typical starting concentration for Tween® 20 in cell culture is between 0.05% and 0.1%.[3]

Q5: What are cyclodextrins and how can they help with solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are water-soluble.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments.

Q6: What are the potential signaling pathways affected by this compound?

A6: While direct studies on this compound are limited, as a member of the N-acylethanolamine (NAE) family, it is expected to have anti-inflammatory properties.[1][2] NAEs are known to exert their effects through various signaling pathways, including the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α.[5][6] Additionally, derivatives of Leelamine have been shown to inhibit Phospholipase A2 (PLA2) activity.[1][2] Some NAEs have also been reported to interact with G-protein coupled receptors like GPR55.[7][8][9][10]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound precipitates immediately upon addition to aqueous medium. The compound's solubility limit in the aqueous medium has been exceeded. The final concentration of the organic solvent may be too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your cell type (typically <0.5%). 3. Add the stock solution to pre-warmed (37°C) medium while vortexing to aid dispersion.
The solution becomes cloudy or turbid over time. The compound is slowly precipitating out of the solution. This may be due to temperature changes or interactions with components in the medium.1. Prepare fresh dilutions for each experiment. 2. Consider using a solubilizing agent like Tween® 20 or HP-β-cyclodextrin to form a more stable solution. 3. Visually inspect your solutions under a microscope to confirm the presence of precipitates.
Inconsistent or non-reproducible experimental results. Inaccurate dosing due to incomplete dissolution or precipitation of the compound. Degradation of the compound in the stock solution.1. Ensure your stock solution is completely dissolved before each use. Gentle warming and vortexing can help. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. 3. Perform a concentration-response curve to ensure the observed effects are dose-dependent.
Observed cellular toxicity at expected non-toxic concentrations. The organic solvent (e.g., DMSO) concentration may be too high for your specific cell line. The solubilizing agent (detergent or cyclodextrin) may be causing cytotoxicity.1. Perform a solvent tolerance test to determine the maximum non-toxic concentration of your chosen solvent. 2. If using a solubilizing agent, include a vehicle control (medium + solubilizing agent) to assess its effect on cell viability.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents

Solvent Approximate Solubility (mg/mL) Source
DMSO20[1]
DMF20[1]
Ethanol20[1]

Table 2: Recommended Starting Concentrations for Solubilizing Agents in Cell Culture

Agent Typical Starting Concentration Range Notes
Tween® 200.05% - 0.1% (v/v)A non-ionic detergent. Always perform a vehicle control to check for cytotoxicity.[3]
HP-β-cyclodextrin0.5% - 2% (w/v)Can significantly increase the aqueous solubility of hydrophobic compounds.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding the Solvent: Add the appropriate volume of high-purity, sterile DMSO, DMF, or ethanol to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Solubilization using Tween® 20
  • Prepare a Tween® 20 Stock Solution: Prepare a 10% (v/v) stock solution of sterile Tween® 20 in cell culture grade water.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 20 mg/mL).

  • Dilution: a. In a sterile tube, first add the required volume of cell culture medium. b. Add the appropriate volume of the 10% Tween® 20 stock solution to achieve the desired final concentration (e.g., for a final concentration of 0.1%, add 10 µL of 10% Tween® 20 to 990 µL of medium). c. Vortex the medium containing Tween® 20. d. While vortexing, add the small volume of the this compound DMSO stock solution to the medium.

  • Final Concentration: Ensure the final DMSO concentration is below the toxicity limit for your cells (e.g., <0.5%).

  • Control: Prepare a vehicle control containing the same final concentrations of DMSO and Tween® 20 in the medium.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your cell culture medium. Gentle warming and stirring may be required to dissolve the HP-β-CD. Sterile filter the solution if necessary.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of ethanol (e.g., 20 mg/mL).

  • Complexation: a. Add the ethanolic stock solution of this compound directly to the HP-β-CD solution. b. Vortex the mixture vigorously for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.

  • Final Dilution: The resulting complex solution can then be further diluted with cell culture medium to achieve the desired final concentration of this compound.

  • Control: Prepare a vehicle control containing the same final concentrations of ethanol and HP-β-CD in the medium.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation stock This compound (Solid) solvent Organic Solvent (DMSO, DMF, Ethanol) stock->solvent Dissolve dissolved_stock Concentrated Stock (e.g., 20 mg/mL) solvent->dissolved_stock medium Aqueous Medium (e.g., Cell Culture Medium) dissolved_stock->medium Dilute precipitation Precipitation? medium->precipitation working_solution Final Working Solution precipitation->working_solution No troubleshooting Troubleshooting: - Lower Concentration - Use Detergent - Use Cyclodextrin precipitation->troubleshooting Yes

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LAL This compound PLA2 Phospholipase A2 LAL->PLA2 Inhibition PPARa PPAR-α LAL->PPARa Activation Gene Target Gene Expression PPARa->Gene Modulation Response Anti-inflammatory Response Gene->Response

Caption: Potential signaling pathways of this compound.

References

Technical Support Center: Optimizing Dosage for Lauric Acid Leelamide in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lauric Acid Leelamide is a derivative of Leelamine. As of this writing, there are no published pharmacological studies specifically on this compound. This guide is intended to provide a framework for researchers and drug development professionals on how to approach dosage optimization for a novel compound like this compound, drawing upon available data from its parent compound, Leelamine, and Lauric Acid. All recommendations should be adapted and validated through rigorous, model-specific, dose-finding studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its potential mechanism of action?

A1: this compound is the lauric acid (C-12) amide analog of Leelamine. While its specific mechanism is uncharacterized, its parent compound, Leelamine, is a lysosomotropic agent.[1][2] This means it accumulates in the acidic environment of lysosomes, leading to a disruption of intracellular cholesterol transport.[1][3] This disruption, in turn, can inhibit key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt, MAPK, and STAT3 pathways.[1][2][4] It is hypothesized that this compound may share a similar mechanism of action due to its structural similarity to Leelamine.

Q2: What is a reasonable starting dose for this compound in a mouse xenograft model?

A2: As there is no direct data for this compound, a rational starting point would be to reference the effective dosages of Leelamine. Published studies have shown Leelamine to be effective in mouse xenograft models of melanoma at doses ranging from 2.5 to 7.5 mg/kg body weight, administered intraperitoneally (i.p.) daily.[5] For prostate cancer models, a dose of 10 mg/kg i.p. five times a week has been used.[5][6] An oral dose of a Leelamine derivative has been tested at 80 mg/kg.[3] A conservative approach would be to start at the lower end of the Leelamine dosage range and perform a dose-escalation study.

Q3: How might the addition of the lauric acid moiety affect the compound's properties?

A3: The addition of a lauric acid tail will increase the lipophilicity of the molecule. This could potentially alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to Leelamine. It might enhance membrane permeability but could also lead to different metabolic pathways or rates of clearance. Lauric acid itself is a medium-chain fatty acid with low toxicity.[7] Acute oral toxicity studies in rats have shown that lauric acid does not exhibit signs of toxicity even at doses up to 2,000 mg/kg body weight, suggesting the lauric acid component is unlikely to contribute significantly to toxicity.[1][8]

Q4: What vehicle can be used for formulating this compound for in vivo studies?

A4: Given its increased lipophilicity, this compound will likely require a vehicle suitable for poorly water-soluble compounds. A formulation used for Leelamine in animal studies, which could serve as a starting point, consists of 10% ethanol, 10% dimethyl sulfoxide (B87167) (DMSO), 30% Kolliphor EL, and 50% Phosphate Buffered Saline (PBS).[5] It is critical to assess the solubility and stability of this compound in any chosen vehicle and to run a vehicle-only control group in all experiments.

Q5: What are the potential signs of toxicity to monitor for in animal studies?

A5: Based on studies with Leelamine, which showed negligible toxicity at effective doses, the following should be monitored:

  • Body Weight: Daily or regular monitoring for any significant weight loss is a primary indicator of systemic toxicity.[2][3]

  • Clinical Observations: Changes in behavior, posture, grooming, and food/water intake.

  • Organ Function: At the study endpoint, blood should be collected for a complete blood count (CBC) and serum chemistry panel to assess major organ function (liver, kidney).[3]

  • Histopathology: Major organs (e.g., liver, spleen, kidney, lung, heart) should be collected for histological analysis to look for any morphological changes.[2][4]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy or High Variability in Tumor Growth Inhibition

Possible Cause Troubleshooting Steps
Dosage Too Low Initiate a dose-escalation study. Gradually increase the dose of this compound, carefully monitoring for efficacy and signs of toxicity at each level.
Poor Bioavailability The chosen route of administration (e.g., i.p., oral) may not be optimal. Consider pharmacokinetic studies to determine the Cmax, Tmax, and overall exposure. If oral bioavailability is low, an injectable route may be necessary.
Formulation Issues The compound may be precipitating out of the vehicle upon injection. Check the stability of the formulation. Consider alternative solubilizing agents or formulation strategies (e.g., microemulsion, liposomes).[3]
Rapid Metabolism The compound may be cleared too quickly to maintain a therapeutic concentration. Analyze plasma samples at different time points post-dosing to determine the half-life. Consider adjusting the dosing frequency (e.g., from once daily to twice daily). Leelamine is primarily metabolized by CYP2D6.[2][9]

Issue 2: Signs of Animal Toxicity (e.g., Weight Loss, Lethargy)

Possible Cause Troubleshooting Steps
Dosage Too High Immediately reduce the dose to the next lowest level in your study design. If toxicity persists, a maximum tolerated dose (MTD) study may be required.
Vehicle Toxicity The formulation vehicle itself may be causing adverse effects. Always include a vehicle-only control group. If toxicity is observed in this group, a different, less toxic vehicle must be developed.
Off-Target Effects The compound may have unintended biological effects. Conduct a thorough literature review on the known targets of Leelamine and Lauric Acid to anticipate potential off-target activities.

Data Presentation

Table 1: Reference Dosage and Toxicity Data for Leelamine and Lauric Acid

CompoundAnimal ModelDosage RangeRouteKey FindingsReference
Leelamine Mouse (Melanoma Xenograft)2.5 - 7.5 mg/kg/dayi.p.Effective tumor growth inhibition with negligible toxicity.[5]
Leelamine Mouse (Prostate Cancer)10 mg/kg (5x/week)i.p.Inhibited prostate carcinogenesis.[5][6]
Leelamine Derivative Mouse80 mg/kg/dayOralInhibited melanoma tumor development.[3]
Lauric Acid Rat (Acute Toxicity)Up to 2,000 mg/kgOralNo signs of toxicity; LD50 > 2,000 mg/kg.[1][8]

Experimental Protocols

Protocol 1: Dose-Range Finding and MTD Study for this compound

  • Animal Model: Select a relevant rodent model (e.g., athymic nude mice bearing human tumor xenografts).

  • Group Allocation: Assign animals to groups (n=3-5 per group), including a vehicle control and at least 3-4 dose levels of this compound. Dose levels can be extrapolated from Leelamine data (e.g., 2.5, 5, 10, 20 mg/kg).

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 10% Ethanol, 10% DMSO, 30% Kolliphor EL, 50% PBS). Prepare fresh daily.

  • Administration: Administer the compound via the chosen route (e.g., i.p. injection) daily for 14-21 days.

  • Monitoring:

    • Record body weight and tumor volume 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity.

    • Define a humane endpoint (e.g., >20% body weight loss, tumor size exceeding limits).

  • Endpoint Analysis: At the end of the study, collect blood for CBC and serum chemistry. Harvest tumors and major organs for histopathological analysis.

  • Data Interpretation: Determine the dose that provides optimal anti-tumor efficacy with an acceptable toxicity profile. The highest dose that does not cause significant toxicity is the Maximum Tolerated Dose (MTD).

Protocol 2: Basic Pharmacokinetic (PK) Study

  • Animal Model: Use healthy rodents (e.g., Swiss Webster mice).[3]

  • Administration: Administer a single dose of this compound at a dose determined to be safe from the MTD study.

  • Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Plasma Preparation: Process blood to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • PK Parameter Calculation: Use non-compartmental analysis to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Mandatory Visualization

experimental_workflow cluster_preclinical Phase 1: Initial Formulation & MTD cluster_efficacy Phase 2: Efficacy & PK/PD cluster_safety Phase 3: Safety Assessment formulation Formulation Development (Vehicle Selection) mtd_study Dose-Range Finding & MTD Study formulation->mtd_study pk_study Pharmacokinetic (PK) Study mtd_study->pk_study Select Safe Dose efficacy_study Xenograft Efficacy Study pk_study->efficacy_study pd_study Pharmacodynamic (PD) (Target Engagement) efficacy_study->pd_study tox_path Toxicology & Histopathology pd_study->tox_path

Caption: A logical workflow for preclinical development of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Lysosome cluster_nucleus Nucleus RTK RTKs PI3K PI3K RTK->PI3K MAPK MAPK RTK->MAPK STAT3 STAT3 RTK->STAT3 LAL Lauric Acid Leelamide Cholesterol Cholesterol Transport LAL->Cholesterol Inhibits Cholesterol->RTK Maintains Function Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation STAT3->Proliferation

Caption: Hypothesized signaling pathway inhibited by this compound.

References

Technical Support Center: Troubleshooting Lauric Acid Diethanolamide Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below pertains to Lauric Acid Diethanolamide . Extensive searches did not yield specific assay protocols or troubleshooting guides for "Lauric Acid Leelamide." It is presumed that "Leelamide" may be a typographical error, a proprietary name, or a less common designation for Lauric Acid Diethanolamide, a widely used compound in research and industry. The following guidance is based on established principles for assays involving similar small molecules.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during Lauric Acid Diethanolamide assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in Lauric Acid Diethanolamide assays?

A1: Inconsistent results in Lauric Acid Diethanolamide assays can stem from several factors, including:

  • Sample Preparation Errors: Inaccurate mixing of reagents, improper dilutions, and cross-contamination are common sources of variability.[1]

  • Reagent Quality and Storage: Degradation of reagents due to improper storage (e.g., temperature fluctuations, exposure to light) can lead to reduced assay performance.[2] It is crucial to use high-purity standards and reagents.

  • Matrix Effects: Components in the sample matrix (e.g., other lipids, proteins, salts) can interfere with the assay, leading to signal enhancement or suppression.

  • Instrument Variability: Fluctuations in instrument performance (e.g., detector sensitivity, pump flow rate in HPLC) can introduce variability.

  • Procedural Deviations: Inconsistent incubation times, temperatures, or washing steps can significantly impact results.[2]

Q2: How can I minimize variability in my Lauric Acid Diethanolamide assay?

A2: To minimize variability, it is essential to:

  • Standardize Protocols: Ensure all operators follow the exact same protocol for every experiment.

  • Use Calibrated Equipment: Regularly calibrate pipettes, balances, and other laboratory equipment.

  • Incorporate Quality Controls: Include positive and negative controls, as well as standards at multiple concentrations, in each assay run.[3][4]

  • Perform Regular Maintenance: Adhere to a regular maintenance schedule for all analytical instrumentation.

  • Proper Sample Handling: Ensure consistent sample collection, storage, and preparation procedures.

Q3: What are the key physical and chemical properties of Lauric Acid Diethanolamide to consider during assay development?

A3: Key properties include its waxy solid form at room temperature, insolubility in water, and solubility in lower alcohols and glycols.[5][6] Its stability can be affected by exposure to air and light. These factors are critical when selecting solvents for standards and samples, as well as for storage conditions.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High Background Signal 1. Insufficient blocking. 2. Cross-reactivity of antibodies (in immunoassays). 3. Contaminated reagents or buffers.[2]1. Increase blocking time or try a different blocking agent. 2. Use more specific antibodies; perform a cross-reactivity test. 3. Prepare fresh reagents and buffers; use high-purity water.
Low or No Signal 1. Degraded Lauric Acid Diethanolamide standard or sample. 2. Inactive enzyme or substrate (in enzyme-based assays). 3. Incorrect wavelength setting on the plate reader.[2]1. Use a fresh, properly stored standard; assess sample integrity. 2. Check the expiration dates and storage conditions of all reagents. 3. Verify the instrument settings match the assay requirements.
High Well-to-Well Variation 1. Inconsistent pipetting.[1] 2. "Edge effects" due to uneven temperature during incubation. 3. Inadequate mixing of reagents within wells.1. Use calibrated pipettes; ensure proper technique. 2. Incubate plates in a temperature-controlled environment; avoid stacking plates.[2] 3. Gently tap the plate after adding reagents to ensure homogeneity.
Poor Reproducibility Between Assays 1. Variability in reagent preparation. 2. Different operators performing the assay. 3. Changes in environmental conditions (e.g., temperature, humidity).1. Prepare large batches of reagents to be used across multiple assays. 2. Ensure comprehensive training and standardization of the protocol among all users. 3. Monitor and control laboratory environmental conditions.

Data Presentation

Table 1: Physical and Chemical Properties of Lauric Acid Diethanolamide
PropertyValueReference
Molecular Formula C16H33NO3[7]
Molecular Weight 287.44 g/mol [6]
Appearance Off-white waxy solid[6][8]
Melting Point 45-48 °C[7]
Boiling Point 443.2 °C at 760 mmHg[8]
Solubility Insoluble in water; Soluble in lower alcohols, propylene (B89431) glycol, polyethylene (B3416737) glycols[5][6]
pH (1% solution) 9-11[5][6]
Table 2: Common Quality Control Parameters and Expected Observations
QC Parameter Purpose Expected Observation
Method Blank To assess for contamination in reagents and the analytical process.Signal should be below the Limit of Detection (LOD).
Laboratory Control Sample (LCS) To monitor the performance of the entire analytical system in a clean matrix.[9]Recovery should be within established laboratory limits (e.g., 80-120%).
Matrix Spike/Matrix Spike Duplicate (MS/MSD) To evaluate the effect of the sample matrix on the analytical method.[9]Recovery and Relative Percent Difference (RPD) should be within established limits.
Calibration Standards To create a standard curve for quantification.A linear curve with a correlation coefficient (r²) > 0.99 is typically desired.

Experimental Protocols

Generalized High-Performance Liquid Chromatography (HPLC) Protocol

This is a generalized protocol and may require optimization for specific sample types and instrumentation.

  • Standard Preparation:

    • Prepare a stock solution of Lauric Acid Diethanolamide (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

    • Perform serial dilutions to create a series of calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Extract Lauric Acid Diethanolamide from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).

    • Evaporate the solvent and reconstitute the extract in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector at an appropriate wavelength (requires determination, e.g., ~210 nm).

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of Lauric Acid Diethanolamide in the samples by interpolating their peak areas from the standard curve.

Generalized Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol assumes the availability of an antibody specific to Lauric Acid Diethanolamide and a Lauric Acid Diethanolamide-conjugate for competition.

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for the Lauric Acid Diethanolamide-conjugate.

    • Incubate overnight at 4 °C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate as described above.

  • Competition Reaction:

    • Add standards or samples to the appropriate wells.

    • Immediately add a fixed concentration of Lauric Acid Diethanolamide-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature. During this step, free Lauric Acid Diethanolamide in the sample will compete with the conjugate for binding to the antibody.

  • Detection:

    • Wash the plate thoroughly to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) to each well.

    • Incubate in the dark until a color develops.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Generate a standard curve by plotting absorbance versus the logarithm of the standard concentration. The signal will be inversely proportional to the concentration of Lauric Acid Diethanolamide in the sample.

    • Determine the concentration in the samples from the standard curve.

Mandatory Visualizations

TroubleshootingWorkflow start Inconsistent Results Observed check_reagents Check Reagents & Standards (Expiration, Storage, Preparation) start->check_reagents check_protocol Review Assay Protocol (Incubation Times, Temperatures, Pipetting) start->check_protocol check_instrument Verify Instrument Performance (Calibration, Maintenance) start->check_instrument reagent_issue Reagent Issue Identified check_reagents->reagent_issue protocol_issue Protocol Deviation Identified check_protocol->protocol_issue instrument_issue Instrument Issue Identified check_instrument->instrument_issue reagent_issue->protocol_issue No prepare_new Prepare Fresh Reagents/ Use New Standard Lot reagent_issue->prepare_new Yes protocol_issue->instrument_issue No standardize_protocol Standardize Protocol/ Retrain Personnel protocol_issue->standardize_protocol Yes calibrate_instrument Calibrate/Service Instrument instrument_issue->calibrate_instrument Yes contact_support Consult Senior Scientist/ Technical Support instrument_issue->contact_support No rerun_assay Re-run Assay with Controls prepare_new->rerun_assay standardize_protocol->rerun_assay calibrate_instrument->rerun_assay results_ok Results Consistent? rerun_assay->results_ok end Problem Resolved results_ok->end Yes results_ok->contact_support No

Caption: A logical workflow for troubleshooting inconsistent assay results.

SignalingPathway cluster_cell Hypothetical Cellular Response LADA Lauric Acid Diethanolamide Receptor Membrane Receptor (e.g., TLR4) LADA->Receptor Binds Membrane Cell Membrane Kinase_Cascade Kinase Cascade (e.g., MAPKs) Receptor->Kinase_Cascade Activates NFkB Transcription Factor (e.g., NF-κB) Kinase_Cascade->NFkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Initiates Inflammation Inflammatory Response (e.g., Cytokine Release) Gene_Expression->Inflammation

Caption: A hypothetical signaling pathway for a cellular response to Lauric Acid Diethanolamide.

References

Technical Support Center: Lauric Acid & Leelamide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the degradation pathways of lauric acid and leelamide. It includes troubleshooting advice for common experimental issues and detailed protocols to ensure sample integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Lauric Acid

Q1: What are the primary metabolic degradation pathways for lauric acid?

Lauric acid (dodecanoic acid) is a 12-carbon saturated fatty acid primarily degraded through cellular metabolic processes. The two main pathways are:

  • Beta-Oxidation: This is the major pathway for fatty acid catabolism.[1] In this process, the lauric acid molecule is sequentially shortened by two carbons at a time in the mitochondria and peroxisomes to produce acetyl-CoA.[2][3] This pathway is regulated by enzymes such as carnitine palmitoyl (B13399708) transferase I and acyl-CoA oxidase.[3]

  • Omega-Oxidation: This is an alternative pathway that involves the oxidation of the omega (ω) carbon, the carbon atom furthest from the carboxyl group. This process is catalyzed by cytochrome P450 enzymes in the endoplasmic reticulum.[4]

.

View Diagram: Lauric Acid Beta-Oxidation Pathway

G cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix la Lauric Acid (C12) acs Acyl-CoA Synthetase (ATP -> AMP + PPi) la->acs Activation lcoa Lauroyl-CoA acs->lcoa cpt1 CPT1 lcoa->cpt1 Carnitine Shuttle lcar Lauroyl-Carnitine cpt1->lcar cpt2 CPT2 lcar->cpt2 lcoa_mito Lauroyl-CoA cpt2->lcoa_mito cycle β-Oxidation Cycle (4 Steps) lcoa_mito->cycle 1st Round decanoyl Decanoyl-CoA (C10) cycle->decanoyl acetylcoa Acetyl-CoA (to Krebs Cycle) cycle->acetylcoa decanoyl->cycle Repeats 4x more G start Sample Collection antioxidant Add Antioxidant (e.g., BHT) [Optional] start->antioxidant flash_freeze Flash Freeze (Liquid Nitrogen) antioxidant->flash_freeze store Store at ≤ -20°C (Preferably -80°C) flash_freeze->store process_prep Prepare for Analysis store->process_prep thaw Thaw on Ice process_prep->thaw inert_gas Process under Inert Gas (Argon or Nitrogen) thaw->inert_gas analyze Analyze Promptly inert_gas->analyze end End analyze->end

Caption: Recommended workflow for lipid sample handling and storage.

Section 2: Leelamide (N-lauroyl-L-leucinamide)

Q4: What are the expected degradation pathways for leelamide?

Specific degradation pathways for leelamide are not extensively documented in the literature. However, based on its chemical structure—an amide linkage between lauric acid and a leucine (B10760876) amide—the primary degradation route is expected to be hydrolysis of the amide bond. This can occur via two main mechanisms:

  • Enzymatic Hydrolysis: In biological systems, enzymes such as proteases or amidases can catalyze the cleavage of the amide bond. This is a common metabolic fate for peptide-like molecules. [5][6]2. Chemical Hydrolysis: Under non-physiological conditions, such as those used in forced degradation studies, the amide bond can be hydrolyzed. [7]This is typically accelerated by strong acidic or alkaline conditions and elevated temperatures. [8] Degradation will yield lauric acid and L-leucinamide as the primary products. The released lauric acid would then be subject to its own degradation pathways, primarily beta-oxidation.

View Diagram: Leelamide Hydrolysis Pathway

G cluster_products leelamide Leelamide (N-lauroyl-L-leucinamide) conditions Hydrolysis Condition: - Enzyme (e.g., Amidase) - Strong Acid/Base - High Temperature leelamide->conditions products Degradation Products conditions->products lauric_acid Lauric Acid products->lauric_acid leucinamide L-Leucinamide products->leucinamide

Caption: Postulated hydrolytic degradation of Leelamide.

Q5: My leelamide solution is showing signs of instability (e.g., unexpected peaks in HPLC). How can I troubleshoot this?

Instability in leelamide solutions often points to unintended hydrolysis.

Issue Potential Cause Recommended Solution
Appearance of New Peaks Hydrolytic Degradation: The sample may be degrading into lauric acid and leucinamide.Confirm the identity of the new peaks using mass spectrometry or by running standards of lauric acid and leucinamide. Check the pH of your solvent or buffer; avoid strongly acidic or alkaline conditions unless required for the experiment.
Loss of Parent Compound Enzymatic Contamination: If using biological matrices (e.g., plasma, cell lysates), endogenous proteases or amidases could be degrading the leelamide.Add a broad-spectrum protease inhibitor cocktail to your samples. Ensure all buffers are sterile and prepared with high-purity water. Keep samples on ice during processing.
Inconsistent Results Storage Conditions: Improper storage can accelerate degradation. Multiple freeze-thaw cycles can introduce moisture and damage the compound.Aliquot leelamide stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -80°C. For short-term storage, keep solutions at 4°C and use within a few days, ensuring the solvent is stable and anhydrous if possible.

Experimental Protocols & Data

Protocol 1: General Method for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound. [7]They involve subjecting the compound to stress conditions harsher than accelerated stability testing.

Objective: To identify potential degradation products and pathways for leelamide.

Methodology:

  • Preparation: Prepare solutions of leelamide (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acid Hydrolysis: Add 1N HCl to the drug solution and incubate at 60°C for 2-8 hours. Neutralize with 1N NaOH before analysis.

  • Alkaline Hydrolysis: Add 1N NaOH to the drug solution and incubate at 60°C for 2-8 hours. Neutralize with 1N HCl before analysis.

  • Neutral Hydrolysis: Mix the drug solution with high-purity water and reflux at 80°C for 12 hours.

  • Oxidative Degradation: Add 3-6% H₂O₂ to the drug solution and store at room temperature, protected from light, for 24 hours.

  • Photolytic Degradation: Expose the drug solution to direct sunlight or a photostability chamber for an extended period (e.g., 24-48 hours). Run a dark control in parallel.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating method like HPLC-UV/MS to separate and identify the parent drug and any degradation products.

Protocol 2: Quantification of Lauric Acid by GC-FID

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust method for quantifying lauric acid. [9] Objective: To determine the concentration of lauric acid in a sample.

Methodology:

  • Sample Preparation: Dissolve the sample containing lauric acid in a suitable solvent like methanol. [9]If analyzing a complex matrix, a lipid extraction (e.g., Folch or Bligh-Dyer method) may be required first. Derivatization to fatty acid methyl esters (FAMEs) is a common step to improve volatility but may not be necessary depending on the column and conditions.

  • Standard Curve: Prepare a series of standard solutions of lauric acid in methanol, typically ranging from 100 to 500 µg/mL. [9]3. GC-FID Parameters:

    • Instrument: Gas Chromatograph with FID detector.

    • Column: A polar capillary column suitable for fatty acids, such as a ZB-WAX plus (30 m x 0.25 mm ID x 0.5 µm film thickness). [9] * Injection: 1 µL in split mode.

    • Temperatures: Set appropriate temperatures for the injector, detector, and a temperature gradient for the oven to ensure good separation.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the standards to create a calibration curve. Inject the prepared samples.

  • Quantification: Determine the concentration of lauric acid in the samples by comparing the peak area to the standard curve. The retention time for lauric acid is typically around 6-7 minutes under these conditions. [9]

Data Presentation

Table 1: Physicochemical and Analytical Data for Lauric Acid

Parameter Value Reference(s)
Systematic Name Dodecanoic acid [10]
Molecular Formula C₁₂H₂₄O₂ [11]
Molar Mass 200.32 g/mol [11]
Melting Point 44-46 °C [11]
Appearance White, powdery solid [10]
GC-FID LOD 0.033 - 0.385 mg/mL [9][12]
GC-FID LOQ 0.099 - 1.168 mg/mL [9][12]
HPLC-ELSD LOD ≤ 0.421 mg/mL [12]
HPLC-ELSD LOQ ≤ 1.277 mg/mL [12]

LOD: Limit of Detection; LOQ: Limit of Quantitation

References

Technical Support Center: Enhancing the Bioavailability of Lauric Acid Leelamide Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Lauric Acid Leelamide formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a novel fatty acid amide, an analog of leelamine.[1] Leelamide itself is a derivative of the diterpene leelamine. Given its structure, this compound is predicted to be a highly lipophilic molecule with poor aqueous solubility.[1][2] Poor water solubility is a primary reason for low oral bioavailability, as it limits the dissolution of the drug in the gastrointestinal fluids, a prerequisite for absorption.[3][4]

Q2: What are the primary strategies for enhancing the bioavailability of a lipophilic compound like this compound?

A2: For poorly water-soluble drugs, particularly those with high lipophilicity, lipid-based drug delivery systems (LBDDS) are a highly effective approach.[5][6][7] These formulations can improve bioavailability by:

  • Enhancing Solubility and Dissolution: Solubilizing the lipophilic drug in a lipid carrier.[5]

  • Promoting Lymphatic Transport: Highly lipophilic drugs can be absorbed via the intestinal lymphatic system, bypassing the first-pass metabolism in the liver.[5][6]

  • Protecting from Degradation: Encapsulating the drug can protect it from the harsh environment of the gastrointestinal tract.[5]

Common LBDDS include Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs).[5]

Q3: How does Lauric Acid itself contribute to the formulation?

A3: Lauric acid is a medium-chain fatty acid that can act as both a lipid carrier and a permeation enhancer.[8][9][10] Studies have shown that lauric acid can increase the penetration of drugs through biological membranes.[8][9] Its inclusion in a formulation can therefore directly contribute to improved drug absorption.

Troubleshooting Guides

Issue 1: Poor Solubility and Low Drug Loading in Lipid Formulation

Symptoms:

  • Difficulty dissolving an adequate concentration of this compound in the selected lipid excipients.

  • Phase separation or precipitation of the drug from the formulation upon storage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Low Solvent Capacity of Lipid Screen a variety of lipid excipients with different solvent capacities.[11]Different lipids (long-chain vs. medium-chain triglycerides, oils, etc.) have varying abilities to solubilize lipophilic drugs.
Insufficient Surfactant/Co-surfactant Optimize the concentration and type of surfactants and co-surfactants in the formulation.Surfactants and co-surfactants are crucial for creating stable microemulsions or nanoemulsions that can hold the drug in a solubilized state.[6]
Drug Crystallization Incorporate precipitation inhibitors, such as HPMC, to create a supersaturable system (S-SEDDS).[11]This maintains a supersaturated state of the drug upon dispersion in the GI tract, enhancing absorption.
Incorrect Excipient Combination Systematically evaluate the miscibility of this compound with various combinations of oils, surfactants, and co-surfactants.A phase diagram can help identify the optimal ratios for a stable, single-phase system.
Issue 2: Formulation Instability (e.g., Emulsion Cracking, Particle Aggregation)

Symptoms:

  • Phase separation of an emulsion-based formulation (e.g., SEDDS) after dilution.

  • Increase in particle size of nanoparticles (SLNs, NLCs) over time, leading to aggregation and sedimentation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate Surfactant HLB Select a surfactant or a blend of surfactants with an optimal Hydrophilic-Lipophilic Balance (HLB) value.The HLB value is critical for the formation and stability of emulsions. An incorrect HLB can lead to instability.[12]
Insufficient Steric or Electrostatic Stabilization For nanoparticles, incorporate stabilizers that provide a sufficient surface charge (zeta potential) or a steric barrier.A high absolute zeta potential value (e.g., > |30| mV) can prevent particle aggregation due to electrostatic repulsion.
High Drug Loading Reduce the drug loading or optimize the lipid matrix to better accommodate the drug.Exceeding the solubility limit of the drug in the lipid matrix can lead to drug expulsion and particle instability.
Temperature Fluctuations Store the formulation at a controlled temperature and assess its stability under accelerated conditions (e.g., freeze-thaw cycles).Temperature changes can affect the physical stability of lipid-based formulations.
Issue 3: Low In Vitro Drug Release/Dissolution

Symptoms:

  • Incomplete or slow release of this compound from the formulation during in vitro dissolution testing.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Poor Dispersion of Formulation For SEDDS, ensure spontaneous and complete emulsification upon dilution in the dissolution medium.The formulation should form fine oil droplets to maximize the surface area for drug release and absorption.[6]
Drug Trapped in Lipid Matrix For SLNs/NLCs, consider using a lipid matrix with a less crystalline structure or incorporating liquid lipids (for NLCs).A more amorphous lipid matrix can facilitate faster drug release.
Inadequate Dissolution Method Utilize a dissolution medium that simulates intestinal conditions, including the presence of bile salts and lipase (B570770) (in vitro lipolysis).[13][14]In vitro lipolysis models better predict the in vivo performance of lipid-based formulations by mimicking the digestion process.[13][14]
Issue 4: Inconsistent or Low In Vivo Bioavailability

Symptoms:

  • High variability in plasma drug concentrations between subjects in animal studies.

  • Lower than expected plasma exposure (AUC) despite promising in vitro results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Food Effect Conduct in vivo studies in both fasted and fed states.The presence of food can significantly impact the digestion of lipid-based formulations and subsequent drug absorption.
Drug Precipitation In Vivo Re-evaluate the formulation's ability to maintain drug solubilization under physiological conditions of the GI tract.Drug precipitation in the gut is a common reason for poor in vivo performance. The use of precipitation inhibitors may be necessary.[11]
First-Pass Metabolism Consider formulations that promote lymphatic uptake, such as those using long-chain triglycerides.Bypassing the liver can significantly increase the bioavailability of drugs susceptible to first-pass metabolism.[6]
Poor Permeation Incorporate known permeation enhancers into the formulation.Lauric acid itself has permeation-enhancing properties; optimizing its concentration or adding other enhancers may be beneficial.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Assess the solubility of this compound in various oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).

    • Select excipients that show the highest solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Visually observe the mixtures for clarity and phase separation to identify the self-emulsifying region.

  • Preparation of Drug-Loaded SEDDS:

    • Dissolve this compound in the selected oil.

    • Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.

  • Characterization:

    • Self-Emulsification Assessment: Dilute a known amount of the SEDDS formulation in water or simulated gastric/intestinal fluid and observe the spontaneity of emulsion formation and the appearance of the resulting emulsion.

    • Droplet Size and Zeta Potential: Measure the globule size, polydispersity index (PDI), and zeta potential of the diluted emulsion using a dynamic light scattering (DLS) instrument.

    • In Vitro Drug Release: Perform dissolution studies using a dialysis bag method or a USP dissolution apparatus with a medium that mimics intestinal fluids.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)
  • Selection of Components:

    • Solid Lipid: Choose a lipid that is solid at room and body temperature (e.g., glyceryl monostearate, stearic acid).

    • Surfactant: Select a suitable surfactant for stabilization (e.g., Poloxamer 188, Tween 80).

  • High-Shear Homogenization and Ultrasonication Method:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve the this compound in the molten lipid.

    • Separately, prepare an aqueous solution of the surfactant at the same temperature.

    • Add the hot aqueous phase to the hot oil phase and homogenize using a high-shear homogenizer to form a coarse pre-emulsion.

    • Immediately sonicate the pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the average particle size, PDI, and zeta potential using DLS.

    • Entrapment Efficiency and Drug Loading: Separate the free drug from the SLN dispersion by ultracentrifugation. Quantify the amount of drug in the supernatant and calculate the entrapment efficiency and drug loading.

    • Morphology: Visualize the shape and surface morphology of the SLNs using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

    • In Vitro Drug Release: Conduct drug release studies using a dialysis bag method.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation excipient Excipient Screening phase_diagram Phase Diagram Construction excipient->phase_diagram formulation_prep Formulation Preparation phase_diagram->formulation_prep physchem Physicochemical Analysis (Size, Zeta, Morphology) formulation_prep->physchem drug_content Drug Content & EE% formulation_prep->drug_content dissolution In Vitro Dissolution/ Lipolysis formulation_prep->dissolution pk_study Pharmacokinetic Studies dissolution->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: Workflow for developing and evaluating this compound formulations.

troubleshooting_logic cluster_solubility Solubility/Loading Issues cluster_stability Stability Issues cluster_release Release Issues start Low Bioavailability Observed solubility Poor Solubility start->solubility precipitation Precipitation start->precipitation aggregation Aggregation start->aggregation phase_sep Phase Separation start->phase_sep slow_release Slow In Vitro Release start->slow_release sol_sol1 Screen Excipients solubility->sol_sol1 sol_sol2 Optimize Surfactants solubility->sol_sol2 precip_sol1 Add Inhibitors precipitation->precip_sol1 agg_sol1 Optimize Stabilizers aggregation->agg_sol1 phase_sol1 Adjust HLB phase_sep->phase_sol1 release_sol1 Use Lipolysis Model slow_release->release_sol1 release_sol2 Modify Lipid Matrix slow_release->release_sol2

Caption: Troubleshooting logic for low bioavailability of this compound.

signaling_pathway LAL This compound Receptor Target Receptor LAL->Receptor Binds Membrane Cell Membrane Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for Leelamide's cellular action.

References

Technical Support Center: Refining Purification Methods for High-Purity Lauric Acid Leelamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Lauric Acid and its amide analog, Leelamide.

Frequently Asked Questions (FAQs)

Q1: What is Lauric Acid Leelamide and how is it related to Lauric Acid?

A: this compound is the amide derivative of Leelamine, formed by the reaction of Leelamine with lauric acid. Lauric acid, a 12-carbon saturated fatty acid, provides the acyl group that attaches to the amino group of Leelamine.

Q2: What are the most common impurities in crude Lauric Acid?

A: Common impurities in technical-grade lauric acid include other saturated fatty acids like capric acid (C10), myristic acid (C14), and palmitic acid (C16). Unsaturated fatty acids, glycerides (mono-, di-, and tri-), and moisture are also frequently present.[1]

Q3: What challenges can be expected when purifying this compound?

A: Challenges in purifying this compound may include the removal of unreacted lauric acid and Leelamine, side-products from the amidation reaction, and residual solvents. Due to its lipophilic nature, it may also be challenging to separate from other lipid-soluble impurities.

Q4: Which analytical techniques are recommended for purity assessment?

A: For Lauric Acid, Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing purity and profiling fatty acid content.[2][3][4][5] For this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is recommended for purity analysis.[6][7]

Troubleshooting Guides

This section provides solutions to common issues encountered during the purification of Lauric Acid and this compound.

Lauric Acid Purification
Issue Potential Cause Troubleshooting Steps
Low Purity After Crystallization Inefficient removal of similar chain-length fatty acids.- Optimize the solvent system. Ethanol-water mixtures are effective, with the ratio influencing purity and yield. - Ensure slow cooling to promote the formation of pure crystals. Rapid cooling can trap impurities. - Perform multiple recrystallization steps.
Presence of unsaponifiable matter.- Consider a pre-purification step such as distillation before crystallization.
Low Yield After Crystallization Lauric acid is partially soluble in the cold solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Use a minimal amount of hot solvent for the initial dissolution.
Premature crystallization during hot filtration.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Discoloration of Distilled Lauric Acid Thermal degradation at high temperatures.- Perform distillation under a high vacuum (e.g., 2-10 mbar) to lower the boiling point of the fatty acids.[8] - Ensure the residence time in the heated zone is minimized, especially in continuous distillation setups.
Oxidation of the product.- Use an inert gas blanket (e.g., nitrogen) during storage and handling to prevent oxidation.
This compound Purification
Issue Potential Cause Troubleshooting Steps
Incomplete Reaction (Presence of Starting Materials) Inefficient amidation reaction.- Ensure appropriate reaction conditions (temperature, catalyst, reaction time) for the amidation reaction. - Use a slight excess of one reactant to drive the reaction to completion, followed by purification to remove the excess.
Broad Peaks in HPLC Analysis Poor separation of this compound from impurities.- Optimize the mobile phase composition and gradient. A reverse-phase C18 column is often suitable for separating fatty acid amides.[9] - Adjust the pH of the mobile phase to improve the peak shape of acidic or basic compounds.
Low Recovery from Column Chromatography Strong adsorption of the compound to the stationary phase.- Modify the solvent gradient to include a stronger eluting solvent. - Consider using a different stationary phase with different selectivity.
Precipitation of the compound on the column.- Ensure the sample is fully dissolved in the loading solvent and that the mobile phase composition does not cause precipitation.

Quantitative Data on Purification

The following tables summarize quantitative data gathered from various purification methods for lauric acid. Data for this compound is less prevalent in the literature; therefore, representative data for similar fatty acid amides are included.

Table 1: Purity and Yield of Lauric Acid Purification

Purification Method Starting Material Solvent/Conditions Achieved Purity Yield Reference
CrystallizationLauric Acid/Myristic Acid MixtureAqueous Ethanol (B145695)>98 mol% Lauric AcidVaries with conditions[10]
Fractional DistillationCrude Coconut Oil Fatty AcidsVacuum distillation at 130-140°C87% Methyl LaurateNot Specified[11]
Supercritical CO2 ExtractionPalm Kernel Oil15 MPa, 318 K53.10% Lauric Acid in extractNot specified[12]
GC-FID Analysis ValidationCommercial Coconut OilZB-WAX plus columnLinear range: 100-500 mcg/mLN/A[13][14]

Experimental Protocols

Protocol 1: High-Purity Lauric Acid via Recrystallization from Ethanol-Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude lauric acid in a minimal amount of hot 95% ethanol with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid, indicating saturation. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified lauric acid crystals in a vacuum oven at a low temperature.

Protocol 2: Purification of this compound by Column Chromatography

This is a representative protocol based on the purification of similar amide compounds.

  • Column Preparation: Pack a silica (B1680970) gel column with an appropriate non-polar solvent system (e.g., hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a compatible solvent and load it onto the column.

  • Elution: Begin elution with the non-polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions containing this compound.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Signaling Pathway and Workflow Diagrams

Signaling Pathways Affected by Leelamine

Leelamine, the parent compound of this compound, has been shown to inhibit key signaling pathways in cancer cells by disrupting intracellular cholesterol transport.[10][15][16] This disruption affects the function of membrane-associated proteins involved in signaling cascades.

Leelamine_Signaling_Pathway Leelamine Leelamine Cholesterol_Transport Intracellular Cholesterol Transport Leelamine->Cholesterol_Transport inhibits PI3K_Akt PI3K/Akt Pathway Cholesterol_Transport->PI3K_Akt modulates MAPK MAPK Pathway Cholesterol_Transport->MAPK modulates STAT3 STAT3 Pathway Cholesterol_Transport->STAT3 modulates Proliferation Cell Proliferation PI3K_Akt->Proliferation promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits MAPK->Proliferation promotes STAT3->Proliferation promotes NAE_Metabolic_Pathway NAPE N-Acylphosphatidylethanolamine (NAPE) PLD NAPE-PLD NAPE->PLD NAE N-Acylethanolamine (NAE) FAAH FAAH NAE->FAAH FFA_EA Free Fatty Acid + Ethanolamine PLD->NAE FAAH->FFA_EA Purification_Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Start->Extraction Drying Drying of Organic Phase (e.g., with Na2SO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Chromatography Column Chromatography (Silica Gel) Solvent_Removal->Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Chromatography->Fraction_Analysis Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Final_Solvent_Removal Final Solvent Removal Pure_Fractions->Final_Solvent_Removal Final_Product High-Purity Product Final_Solvent_Removal->Final_Product

References

Technical Support Center: Managing Lauric Acid and Leelamide-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific research on the combined cytotoxic effects of Lauric Acid and Leelamide on normal cells is limited. The following guidance is based on the individual properties of each compound and general principles of cytotoxicity management in chemotherapy research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential cytotoxicity in normal cells when working with Lauric Acid and Leelamide.

Frequently Asked Questions (FAQs)

Q1: What are the individual mechanisms of action for Lauric Acid and Leelamide that might contribute to cytotoxicity in normal cells?

A1:

  • Lauric Acid: As a saturated fatty acid, lauric acid's cytotoxic effects in cancer cells have been linked to the induction of oxidative stress (reactive oxygen species or ROS production) and subsequent apoptosis.[1][2][3][4] While it has shown some selectivity for cancer cells, high concentrations could potentially induce similar stress in normal cells.[2][5] Lauric acid can also influence signaling pathways such as TLR4 and EGFR.[5][6][7][8]

  • Leelamide: This novel anticancer agent is known to inhibit multiple key signaling pathways, including the PI3K/Akt, MAPK/Erk, and STAT3 pathways, which are crucial for cell survival and proliferation.[9] While often deregulated in cancer, these pathways are also essential for normal cell function. Inhibition of these pathways can lead to cell cycle arrest and apoptosis, which may not be exclusive to cancer cells.[9]

Q2: Why am I observing high levels of cytotoxicity in my normal cell line controls when treating with a Lauric Acid and Leelamide combination?

A2: High cytotoxicity in normal cells could be due to several factors:

  • Synergistic Toxicity: The combination of a fatty acid that induces cellular stress (Lauric Acid) and a multi-pathway inhibitor (Leelamide) could have a synergistic or additive cytotoxic effect on normal cells.

  • Concentration: The concentrations of one or both compounds may be too high for the specific normal cell line being used. Different cell lines exhibit varying sensitivities.[10]

  • Solvent Toxicity: The solvent used to dissolve Lauric Acid (e.g., ethanol (B145695) or DMSO) and Leelamide may be causing toxicity, especially if the final concentration in the media is too high (typically should be <0.5% for DMSO).[10]

  • Cell Culture Conditions: Factors such as cell passage number, confluency, and overall culture health can influence susceptibility to cytotoxic agents.[11]

Q3: What strategies can be employed to protect normal cells from the cytotoxic effects of this combination?

A3: A promising strategy is "cyclotherapy," which involves temporarily arresting normal cells in a specific phase of the cell cycle (e.g., G1), making them less susceptible to cell-cycle-dependent cytotoxic agents.[12][13][14] Pre-treatment with a cytostatic agent, such as a CDK4/6 inhibitor, could protect normal cells while allowing the cytotoxic combination to target proliferating cancer cells.[12][15]

Q4: Are there any known signaling pathways that are specifically activated by the combination of Lauric Acid and Leelamide?

A4: Currently, there is no specific research detailing the signaling pathways activated by the combination of Lauric Acid and Leelamide. Research would be required to elucidate the potential for pathway convergence or unique signaling signatures resulting from this combination.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step Reference
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Visually inspect the plate under a microscope after seeding to confirm even distribution.[10]
Edge Effects Avoid using the outer wells of the microplate for experimental data as they are prone to evaporation. Fill these wells with sterile PBS or media.[11]
Inconsistent Reagent Preparation Prepare fresh stock solutions of Lauric Acid and Leelamide for each experiment. Avoid multiple freeze-thaw cycles.[11]
Mycoplasma Contamination Routinely test cell cultures for mycoplasma, as it can significantly alter cellular responses to treatments.[11]
Issue 2: Low Signal or No Signal in ATP-Based Viability Assays
Possible Cause Troubleshooting Step Reference
Insufficient Cell Number Ensure an adequate number of viable cells are seeded to generate a detectable signal.[11]
Rapid ATP Degradation Work quickly after cell lysis and keep samples on ice. Ensure the lysis buffer effectively inactivates ATPases.[11]
Reagent Interference Run a cell-free control with the compounds and assay reagents to check for any chemical reactions that might quench the signal.[10]

Data Presentation

Table 1: Reported IC50 Values for Leelamide in Melanoma vs. Normal Cells

Cell TypeIC50 (µmol/L)
Melanoma Cells (Average)2
Normal Cells (Average)9.3
Source: This data indicates that Leelamide is approximately 4.5-fold more effective at inhibiting the survival of cultured melanoma cells than normal cells.[9]

Table 2: Example Concentrations of Lauric Acid Used in In Vitro Experiments

Cell TypeConcentrationObserved EffectReference
C2C12 Myoblasts200 µMActivated TLR4 signaling[6][7]
Breast and Endometrial Cancer Cells100 µMInduced antiproliferative and pro-apoptotic effects[1]
Primary Cortical Astrocytes300 µMNo cytotoxicity observed[16][17]
Caco-2 and IEC-6 Cells0.1 - 1 mMInduced apoptosis[3]

Experimental Protocols

Protocol 1: Determining the IC50 of Lauric Acid and Leelamide Combination
  • Cell Seeding: Plate normal and cancer cell lines in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Preparation: Prepare stock solutions of Lauric Acid (e.g., in ethanol or conjugated to fatty-acid-free BSA) and Leelamide (e.g., in DMSO).[3] Create a matrix of serial dilutions of both compounds in the appropriate cell culture medium.

  • Treatment: Treat the cells with the combination of Lauric Acid and Leelamide at various concentrations. Include controls for each compound individually, a vehicle-only control, and a no-treatment control.

  • Incubation: Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as an MTT or ATP-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for the combination in both normal and cancer cell lines.

Protocol 2: Testing Cyclotherapy to Protect Normal Cells
  • Cell Seeding: Plate normal and cancer cell lines in separate 96-well plates and allow them to attach overnight.

  • Pre-treatment of Normal Cells: Treat the normal cells with a cytostatic agent (e.g., a CDK4/6 inhibitor like Palbociclib at 100 nM) for 24 hours to induce G1 arrest.[15]

  • Combination Treatment: Add the Lauric Acid and Leelamide combination (at a concentration determined from Protocol 1, e.g., the IC50 for the cancer cell line) to both the pre-treated normal cells and the untreated cancer cells.

  • Incubation: Incubate for the desired exposure period (e.g., 48 hours).

  • Viability Assay: Assess cell viability using an MTT or similar assay.

  • Evaluation: Compare the viability of the pre-treated normal cells to the untreated normal cells and the cancer cells to determine if G1 arrest conferred a protective effect.

Visualizations

Lauric_Acid_Signaling Lauric_Acid Lauric Acid TLR4 TLR4 Lauric_Acid->TLR4 ROS ROS Production Lauric_Acid->ROS EGFR EGFR Lauric_Acid->EGFR Apoptosis Apoptosis TLR4->Apoptosis Cell_Stress Cellular Stress ROS->Cell_Stress EGFR->Apoptosis Cell_Stress->Apoptosis

Caption: Individual signaling pathways of Lauric Acid.

Leelamide_Signaling Leelamide Leelamide PI3K_Akt PI3K/Akt Pathway Leelamide->PI3K_Akt MAPK_Erk MAPK/Erk Pathway Leelamide->MAPK_Erk STAT3 STAT3 Pathway Leelamide->STAT3 Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival MAPK_Erk->Cell_Survival STAT3->Cell_Survival

Caption: Leelamide's inhibitory effects on key signaling pathways.

Experimental_Workflow Start Start: High Cytotoxicity in Normal Cells Check_Conc Step 1: Titrate Concentrations (Dose-Response Curve) Start->Check_Conc Check_Solvent Step 2: Verify Solvent Toxicity (Vehicle Control) Check_Conc->Check_Solvent Implement_Cyclo Step 3: Implement Cyclotherapy (e.g., CDK4/6 Inhibitor) Check_Solvent->Implement_Cyclo Assess_Protection Step 4: Assess Cytoprotection (Viability Assay) Implement_Cyclo->Assess_Protection End End: Optimized Protocol Assess_Protection->End

Caption: Troubleshooting workflow for managing cytotoxicity.

References

Adjusting experimental conditions for Lauric Acid Leelamide stability.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Lauric Acid and Leelamide (N-lauroylethanolamine).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Lauric Acid in experimental setups?

A1: The stability of Lauric Acid, a saturated fatty acid, is primarily influenced by temperature, presence of oxidizing agents, light exposure, and the presence of metal ions which can catalyze oxidation. While it is relatively stable to oxidation compared to unsaturated fatty acids, prolonged exposure to harsh conditions can lead to degradation.

Q2: What is Leelamide and what are the main degradation pathways for it?

A2: Leelamide is a common name for N-lauroylethanolamine, an amide formed from lauric acid and ethanolamine. The primary degradation pathway is hydrolysis of the amide bond, which breaks the molecule down into lauric acid and ethanolamine. This hydrolysis is significantly accelerated by enzymatic activity, particularly from N-acylethanolamine-hydrolyzing acid amidase (NAAA), and is also influenced by pH and temperature. Amides are generally more resistant to hydrolysis than esters due to resonance stabilization of the amide bond.

Q3: At what pH is Leelamide (N-lauroylethanolamine) most susceptible to degradation?

A3: Enzymatic hydrolysis of N-lauroylethanolamine by N-acylethanolamine-hydrolyzing acid amidase (NAAA) is most efficient at an acidic pH, with an optimal pH of around 4.5-5.0.[1] Therefore, in biological systems or assays containing this enzyme, Leelamide will be least stable in acidic conditions. Non-enzymatic hydrolysis can be catalyzed by both strong acids and bases, but the amide bond is relatively stable at neutral pH.

Q4: How should I store stock solutions of Lauric Acid and Leelamide?

A4: For optimal stability, stock solutions of Lauric Acid should be stored at -20°C or lower, protected from light, and in a tightly sealed container to minimize oxidation. For Leelamide, stock solutions in organic solvents should also be stored at -20°C or below and protected from light. Given its susceptibility to hydrolysis, it is crucial to use anhydrous solvents and to minimize exposure to moisture.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays with Lauric Acid.
Potential Cause Troubleshooting Step Expected Outcome
Degradation of Lauric Acid in media Prepare fresh Lauric Acid solutions for each experiment. Avoid prolonged storage of working solutions at room temperature or 37°C.Consistent biological activity of Lauric Acid across experiments.
Oxidation of Lauric Acid De-gas cell culture media and supplement with antioxidants (e.g., Vitamin E) if compatible with the experimental design. Minimize exposure of stock and working solutions to air and light.Reduced variability in experimental results due to oxidative degradation products.
Binding to plasticware Use low-binding microplates and pipette tips. Pre-coating plates with a carrier protein like bovine serum albumin (BSA) can also mitigate this issue.More accurate and reproducible concentrations of Lauric Acid in the assay.
Precipitation in aqueous media Prepare a high-concentration stock solution in a suitable organic solvent (e.g., ethanol, DMSO) and then dilute into the aqueous media with vigorous vortexing. The final concentration of the organic solvent should be kept low and consistent across all experimental conditions.A clear, homogenous solution, ensuring consistent delivery of Lauric Acid to the cells.
Issue 2: Apparent loss of Leelamide (N-lauroylethanolamine) activity over time.
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of the amide bond Ensure all solvents are anhydrous. Prepare fresh solutions before each experiment. If working with biological samples that may contain hydrolases, consider adding a broad-spectrum serine hydrolase inhibitor if it does not interfere with the assay.Increased stability and consistent potency of the Leelamide solution.
Adsorption to surfaces Use silanized glassware or low-adhesion plasticware for preparing and storing solutions.Minimized loss of Leelamide due to adsorption, leading to more accurate concentrations.
Incorrect pH of the buffer Maintain the pH of the experimental buffer at neutral (pH 7.0-7.4) to minimize both acid and base-catalyzed hydrolysis, especially if enzymatic activity is not the focus.Slower degradation rate of Leelamide in the experimental setup.
Photodegradation Protect stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil.Reduced degradation due to light exposure, preserving the integrity of the compound.

Experimental Protocols

Protocol 1: General Stability Testing of Lauric Acid and Leelamide

This protocol outlines a general method for assessing the stability of Lauric Acid and Leelamide under various conditions.

1. Materials:

  • Lauric Acid and Leelamide (high purity)

  • Solvents: Ethanol, DMSO, Acetonitrile (HPLC grade, anhydrous for Leelamide)

  • Buffers: Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system

  • Temperature-controlled incubator/water bath

  • UV-Vis spectrophotometer or other appropriate detector

  • Amber vials and low-binding microplates

2. Stock Solution Preparation:

  • Prepare a concentrated stock solution (e.g., 10 mg/mL) of Lauric Acid and Leelamide in a suitable organic solvent (e.g., Ethanol or DMSO).

3. Stability Study Setup:

  • pH Stability: Dilute the stock solution in the different pH buffers (5.0, 7.4, and 9.0) to a final concentration of 100 µg/mL.

  • Temperature Stability: Aliquot the solutions into separate vials and incubate at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).

  • Solvent Stability: Prepare solutions of each compound in various organic solvents (e.g., Ethanol, DMSO, Acetonitrile) at a concentration of 100 µg/mL and store at 25°C.

  • Photostability: Expose a set of solutions to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.

4. Sample Analysis:

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Analyze the concentration of the parent compound using a validated HPLC or GC method. The formation of degradation products (e.g., Lauric Acid from Leelamide hydrolysis) can also be monitored.

5. Data Analysis:

  • Plot the concentration of the parent compound versus time for each condition.

  • Calculate the degradation rate constant (k) and the half-life (t½) for each experimental condition.

Protocol 2: Quantification of Lauric Acid using GC-FID

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: ZB-WAX plus column (30 m length, 0.25 mm ID, 0.5 µm film thickness) or equivalent.

2. Reagents:

3. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas Flow Rate: 0.89 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C

    • Ramp to 150°C at 25°C/min, hold for 1 min.

    • Ramp to 220°C at 20°C/min, hold for 2 min.

    • Ramp to 230°C at 20°C/min, hold for 1 min.

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of standard solutions of Lauric Acid in methanol (e.g., 100-500 µg/mL).

  • Sample Preparation: Dissolve the experimental sample in methanol and dilute to fall within the concentration range of the standard curve.

5. Analysis:

  • Inject a fixed volume (e.g., 1 µL) of the standards and samples into the GC.

  • The retention time for Lauric Acid is approximately 6.42 minutes under these conditions.[2]

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of Lauric Acid in the samples from the calibration curve.

Visualizations

Lauric_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lauric Acid Lauric Acid TLR4 TLR4 Lauric Acid->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK Activates NF-κB NF-κB IKK->NF-κB Activates Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory\nCytokines Induces Transcription Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Stock Prepare Stock Solution (in appropriate solvent) Prep_Samples Prepare Experimental Samples (different pH, temp, solvents) Prep_Stock->Prep_Samples Incubate Incubate under Specified Conditions Prep_Samples->Incubate Withdraw Withdraw Aliquots at Time Points Incubate->Withdraw Analyze Analyze by HPLC/GC Withdraw->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Degradation Rate and Half-life Plot->Calculate Leelamide_Metabolic_Pathway Leelamide Leelamide (N-lauroylethanolamine) NAAA NAAA (N-acylethanolamine-hydrolyzing acid amidase) Leelamide->NAAA Substrate for Products Lauric Acid + Ethanolamine NAAA->Products Catalyzes hydrolysis to

References

Validation & Comparative

A Comparative Analysis of Lauric Acid and Lauric Acid Leelamide: A Review of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

While Lauric Acid has been the subject of extensive scientific investigation, revealing a wide range of biological activities, a comprehensive literature review reveals a significant lack of publicly available data on the efficacy and pharmacological properties of Lauric Acid Leelamide. This guide, therefore, provides a detailed overview of the experimentally determined efficacy of Lauric Acid, with the acknowledgment that a direct comparative analysis with this compound is not feasible based on current scientific evidence.

Lauric Acid, a medium-chain saturated fatty acid predominantly found in coconut oil, has demonstrated notable antimicrobial, anti-inflammatory, and anti-cancer properties in numerous studies. In contrast, this compound, a diterpenoid amide, remains largely uncharacterized in pharmacological literature. One chemical supplier notes that there are no published studies on its pharmacological properties. This guide will focus on the established efficacy of Lauric Acid, presenting quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Efficacy of Lauric Acid

The biological effects of Lauric Acid have been quantified across various studies, particularly its antimicrobial and anti-inflammatory activities.

Table 1: Antimicrobial Activity of Lauric Acid
Target MicroorganismAssay TypeConcentration/DoseResult
Staphylococcus aureusDisc Diffusion1:10 dilution15 mm ± 1.414 mm zone of inhibition[1]
Streptococcus pneumoniaeDisc Diffusion1:10 dilution15 mm ± 0.000 mm zone of inhibition[1]
Mycobacterium tuberculosisDisc Diffusion1:10 dilution12 mm ± 0.000 mm zone of inhibition[1]
Escherichia coliDisc Diffusion1:10 dilution8 mm ± 0.000 mm zone of inhibition[1]
Salmonella spp.Disc Diffusion1:10 dilution8 mm ± 0.000 mm zone of inhibition[1]
Table 2: Anti-inflammatory Activity of Lauric Acid
AssayConcentration% InhibitionIC50 Value
Inhibition of Protein Denaturation10-50 µg/mL59.56% (at 50 µg/mL)44.78 µg/mL[2][3]
Proteinase Inhibitory Activity10-50 µg/mL66.65% (at 50 µg/mL)35.5 µg/mL[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of Lauric Acid.

Antimicrobial Susceptibility Testing: Disc Diffusion Assay

This method is widely used to determine the antimicrobial activity of a substance.

  • Isolate Preparation: Clinical isolates of bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, Mycobacterium tuberculosis, Escherichia coli, and Salmonella spp. are obtained and cultured.

  • Media Preparation: A suitable agar (B569324) medium (e.g., Mueller-Hinton agar) is prepared and sterilized according to the manufacturer's instructions.

  • Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate.

  • Disc Application: Sterile paper discs impregnated with different concentrations of Lauric Acid are placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Collection: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.[1]

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of Lauric Acid (10-50 µg/mL).

  • Control: A control solution is prepared without the test compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[2][3]

In Vitro Anti-inflammatory Activity: Proteinase Inhibitory Assay

This assay measures the ability of a compound to inhibit proteinases, enzymes that are involved in the inflammatory process.

  • Reaction Mixture Preparation: The reaction mixture consists of 0.06 mg of trypsin, 1.0 mL of 20 mM Tris-HCl buffer (pH 7.4), and 1.0 mL of varying concentrations of Lauric Acid (10-50 µg/mL).

  • Incubation: The mixture is incubated at 37°C for 5 minutes.

  • Substrate Addition: 1.0 mL of 0.8% (w/v) casein is added to the mixture.

  • Second Incubation: The mixture is incubated for an additional 20 minutes.

  • Reaction Termination: 2.0 mL of 70% perchloric acid is added to terminate the reaction.

  • Centrifugation and Absorbance Measurement: The cloudy suspension is centrifuged, and the absorbance of the supernatant is measured at 210 nm.

  • Calculation: The percentage of proteinase inhibition is calculated.[2][3][4]

Signaling Pathways and Mechanisms of Action

Lauric Acid exerts its biological effects through the modulation of several key signaling pathways.

Anticancer Effects of Lauric Acid

Recent studies have shown that Lauric Acid can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific signaling cascades.

Lauric_Acid_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lauric Acid Lauric Acid EGFR EGFR Lauric Acid->EGFR activates ROS ROS Lauric Acid->ROS induces ERK ERK EGFR->ERK activates c-Jun c-Jun ROS->c-Jun ERK->c-Jun phosphorylates c-fos c-fos ERK->c-fos induces expression Apoptosis Apoptosis c-Jun->Apoptosis c-fos->Apoptosis

Caption: Lauric Acid-induced apoptotic signaling pathway in cancer cells.

Experimental Workflow for Investigating Anticancer Effects

The investigation of Lauric Acid's anticancer properties typically follows a structured experimental workflow.

Anticancer_Workflow A Cancer Cell Culture (e.g., Breast, Endometrial) B Treatment with Lauric Acid A->B C Cell Viability Assay (e.g., MTT) B->C D ROS Detection Assay (e.g., DCFH-DA) B->D E Western Blot Analysis (p-EGFR, p-ERK, p-c-Jun) B->E F Gene Expression Analysis (c-fos) B->F G Apoptosis Assay (e.g., Annexin V) C->G D->G E->G F->G

References

Validation of Lauric Acid Leelamide's antimicrobial activity against known antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial activity of Lauric Acid Leelamide against established antibiotics. The data presented is based on available research on lauric acid and its derivatives, serving as a proxy for the direct antimicrobial properties of this compound due to a lack of specific published data on this particular compound. The information is intended to provide a preliminary validation and guide for further research and development.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

The following tables summarize the available MIC data for lauric acid and its derivatives against common Gram-positive and Gram-negative bacteria, compared with the MIC values of widely used antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

CompoundMIC (µg/mL)
Lauric Acid156[1]
Ampicillin≤1[2]
Ciprofloxacin0.25 - 1
Vancomycin2

Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli

CompoundMIC (µg/mL)
Lauric Acid Derivatives (Dimethylamide)Active (specific MIC not stated)[3]
Ampicillin>16[2]
Ciprofloxacin0.007 - 32.0[4]
Gentamicin47

Note: Data for this compound is not directly available. The data for Lauric Acid and its derivatives are presented as a reference. The MIC values for antibiotics can vary depending on the strain and testing conditions.

Experimental Protocols

The following are detailed methodologies for determining the MIC and MBC of antimicrobial compounds. These protocols are based on standardized methods and can be adapted for the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific microorganism.[5][6]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum: From a fresh 18-24 hour culture plate of the test organism (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies. Inoculate the colonies into a tube containing 5 mL of CAMHB. Incubate the broth culture at 35 ± 2°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Adjust the turbidity with sterile CAMHB or saline to match the 0.5 McFarland standard.

  • Inoculation of Microtiter Plate: Dispense 100 µL of each antimicrobial dilution into the wells of a 96-well microtiter plate. Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control well (broth and inoculum without the antimicrobial agent) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in an aerobic incubator.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC is determined following the MIC assay to assess the bactericidal activity of the compound.[7][8][9][10]

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

  • Incubation: Spread the aliquot evenly onto a properly labeled Mueller-Hinton Agar (MHA) plate. Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Visualizing Experimental Workflow and Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for determining antimicrobial activity and the proposed mechanism of action for fatty acid amides.

Experimental_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_compound Prepare this compound Dilutions inoculate_plate Inoculate Microtiter Plate prep_compound->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate incubate_mic Incubate Plate (16-20h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear MIC wells read_mic->subculture Proceed if MIC is determined plate_agar Plate on Agar Medium subculture->plate_agar incubate_mbc Incubate Plates (18-24h) plate_agar->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for Determining MIC and MBC.

Mechanism_of_Action cluster_cell Bacterial Cell membrane Cell Membrane leakage Cofactor & Ion Leakage membrane->leakage cytoplasm Cytoplasm lysis Cell Lysis lael This compound disruption Membrane Disruption & Increased Permeability lael->disruption disruption->membrane Targets leakage->cytoplasm leakage->lysis

Caption: Proposed Mechanism of Action for Fatty Acid Amides.

The proposed mechanism of action for fatty acid amides like this compound involves the disruption of the bacterial cell membrane.[11][12] This disruption leads to increased membrane permeability, causing the leakage of essential intracellular components such as ions and cofactors. This leakage ultimately results in cell lysis and death.[13] Studies on related compounds suggest that this mechanism is particularly effective against Gram-positive bacteria. Fatty acids and their derivatives are considered less prone to the development of bacterial resistance due to their unique mode of action targeting the cell membrane.

References

Independent Verification of Lauric Acid Leelamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

This guide addresses the synthesis of Lauric Acid Leelamide, a derivative of the naturally occurring diterpene amine, Leelamide. To date, there is a notable absence of published, independent verification of its synthesis and pharmacological properties in peer-reviewed literature. A leading supplier of this compound explicitly states that "There are no published studies of the pharmacological properties of this compound"[1]. This document aims to provide a comparative framework for researchers interested in this compound by proposing a detailed synthesis protocol, outlining a workflow for its independent verification, and comparing its predicted properties to other well-characterized fatty acid amides.

Comparative Analysis of this compound and Alternative Fatty Acid Amides

While experimental data for this compound is scarce, its constituent parts—Lauric Acid and Leelamide—are well-understood. Leelamide, a phytochemical extracted from pine tree bark, is known for its anticancer properties, which are linked to its ability to disrupt intracellular cholesterol transport by accumulating in lysosomes[2][3][4][5]. Fatty acid amides, as a class, are recognized as important lipid signaling molecules with diverse physiological roles[6][7]. This comparison situates this compound among relevant, well-studied fatty acid amides.

CompoundPrecursorsKnown Biological ActivitiesKey Physicochemical Properties
This compound Lauric Acid, LeelaminePredicted to have anti-inflammatory and anticancer properties based on its parent compounds.[1][8]Formula: C32H53NO, Mol. Wt.: 467.8 g/mol , Soluble in DMF, DMSO, and Ethanol.[1]
N-Palmitoylethanolamide (PEA) Palmitic Acid, EthanolamineAnti-inflammatory, analgesic, neuroprotective. Acts via PPAR-α and GPR55.Formula: C18H37NO2, Mol. Wt.: 299.5 g/mol , Well-characterized synthesis and pharmacology.
Oleamide Oleic Acid, AmmoniaInduces sleep, modulates multiple receptor systems including cannabinoid and serotonin (B10506) receptors.[9]Formula: C18H35NO, Mol. Wt.: 281.5 g/mol , Biosynthesis and degradation pathways are actively studied.[9]
N-Arachidonoyl Glycine (NAGly) Arachidonic Acid, GlycineAnalgesic, involved in pain signaling pathways.Formula: C22H35NO3, Mol. Wt.: 361.5 g/mol , Chemo-enzymatic synthesis protocols are established.

Proposed Experimental Protocols

Given the lack of published methods, the following protocols are proposed for the synthesis and independent verification of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the N-acylation of amines, including the synthesis of other Leelamine derivatives[10]. The synthesis involves the conversion of lauric acid to a more reactive acyl chloride, followed by its reaction with Leelamine.

Materials:

Procedure:

  • Activation of Lauric Acid:

    • In a round-bottom flask, dissolve Lauric Acid (1.0 eq.) in anhydrous DCM.

    • Slowly add thionyl chloride (1.5 eq.) at 0°C.

    • Allow the reaction to stir at room temperature for 2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield lauroyl chloride. Proceed immediately to the next step.

  • Amidation Reaction:

    • Dissolve Leelamine (1.0 eq.) in anhydrous THF in a separate flask.

    • Add triethylamine (2.0 eq.) to the solution at 0°C.

    • Slowly add a solution of the prepared lauroyl chloride (1.1 eq.) in anhydrous THF.

    • Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

  • Characterization:

    • Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Determine the melting point and compare with any available data.

Protocol 2: Workflow for Independent Verification and Comparison

This protocol outlines the steps to independently verify the synthesis and to compare the biological activity of the newly synthesized this compound against an alternative compound, such as N-Palmitoylethanolamide (PEA).

Steps:

  • Re-synthesis and Analysis:

    • A second laboratory should independently perform the synthesis as described in Protocol 1.

    • The resulting compound's purity and structural identity must be confirmed using NMR, HRMS, and HPLC. The results should be compared with the data from the initial synthesis and any available reference standards.

  • Comparative In Vitro Bioassay - Anti-inflammatory Activity:

    • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

    • Assay:

      • Seed cells in 96-well plates.

      • Pre-treat cells with varying concentrations of this compound, PEA (as a positive control), and vehicle (DMSO) for 1 hour.

      • Induce an inflammatory response by adding lipopolysaccharide (LPS).

      • After 24 hours, collect the supernatant to measure the concentration of nitric oxide (NO) using the Griess assay, a proxy for inflammatory response.

      • Measure cell viability using an MTT assay to rule out cytotoxicity.

    • Data Analysis: Calculate the IC₅₀ value for the inhibition of NO production for both compounds and compare their potency.

Visualizing the Synthesis and Verification Process

To clarify the proposed methodologies, the following diagrams illustrate the key pathways and workflows.

Synthesis_Pathway LauricAcid Lauric Acid LauroylChloride Lauroyl Chloride (Reactive Intermediate) LauricAcid->LauroylChloride Activation SOCl2 SOCl₂ LAL This compound LauroylChloride->LAL Amidation Leelamine Leelamine Leelamine->LAL TEA TEA (Base)

Caption: Proposed synthesis pathway for this compound.

Verification_Workflow cluster_synthesis Synthesis & Verification cluster_analysis Analytical Characterization cluster_bioassay Comparative Bioassay Synthesis1 Initial Synthesis (Lab 1) Analysis1 NMR, HRMS, HPLC Synthesis1->Analysis1 Synthesis2 Independent Synthesis (Lab 2) Analysis2 NMR, HRMS, HPLC Synthesis2->Analysis2 CompareAnalysis Compare Data Analysis1->CompareAnalysis Analysis2->CompareAnalysis Bioassay Anti-inflammatory Assay (e.g., Griess Assay) CompareAnalysis->Bioassay Verified Compound DataAnalysis IC₅₀ Determination & Comparison Bioassay->DataAnalysis

Caption: Workflow for independent verification and comparison.

This guide provides a foundational framework for the systematic synthesis and evaluation of this compound. The proposed protocols and comparative data aim to encourage and facilitate transparent and reproducible research in this area. Independent verification is critical to establishing the reliability of synthetic routes and the pharmacological profile of novel compounds, thereby ensuring a solid foundation for future drug development efforts.

References

A Comparative Analysis of Lauric Acid Leelamide and N-Palmitoylethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity exists in the scientific literature regarding Lauric Acid Leelamide and the compound colloquially referred to as Palmitic Acid Leelamide, which is accurately known as N-palmitoylethanolamide (PEA). While PEA is a well-researched endogenous fatty acid amide with a robust profile of biological activities, this compound remains a largely uncharacterized molecule. This guide provides a comparative overview based on the currently available data, aimed at researchers, scientists, and professionals in drug development.

Introduction and Nomenclature

It is crucial to first clarify the terminology. "Palmitic Acid Leelamide" is a term not commonly used in scientific literature. The compound of interest is N-palmitoylethanolamide (PEA), an endogenous fatty acid amide belonging to the class of N-acylethanolamines. In contrast, this compound is a specific chemical entity, an amide analog of Leelamine, for which there is a notable lack of published pharmacological studies[1].

This compound: An Unexplored Frontier

This compound is identified as the lauric acid (C12) amide analog of Leelamine[1]. While there is a scarcity of direct research on this specific molecule, some inferences can be drawn from its parent compounds.

Chemical Properties: Basic chemical information for this compound is available in public databases like PubChem[2].

Biological Activity (Inferred): Direct studies on the biological effects of this compound are absent from the public domain[1]. However, it is noted that derivatives of its parent compound, Leelamine, have been investigated for anti-inflammatory properties and the ability to inhibit phospholipase A2 activity[1]. This suggests a potential, yet unconfirmed, avenue for the biological activity of this compound.

Experimental Data and Protocols: At present, there are no published experimental data or detailed protocols concerning the biological performance of this compound.

N-Palmitoylethanolamide (PEA): A Multifaceted Endogenous Mediator

N-Palmitoylethanolamide (PEA) is an extensively studied compound with demonstrated anti-inflammatory, analgesic, and neuroprotective properties[3][4][5]. The body naturally synthesizes PEA in response to injury and inflammation[6].

Performance and Experimental Data

PEA has been the subject of numerous preclinical and clinical studies, with data supporting its efficacy in various models of inflammation and pain.

Table 1: Comparative Overview of this compound and N-Palmitoylethanolamide (PEA)

FeatureThis compoundN-Palmitoylethanolamide (PEA)
Synonyms N/APalmitic Acid Leelamide (colloquial)
Primary Biological Activity Largely uncharacterized; potential anti-inflammatory effects inferred from Leelamine derivatives[1].Anti-inflammatory, analgesic, neuroprotective[3][4][5].
Mechanism of Action Unknown.Primary: Activation of PPAR-α[7][8]. Secondary: "Entourage effect" with endocannabinoids, modulation of GPR55 and TRPV1 channels[3][9][10].
Quantitative Data No published data available.EC50 for PPAR-α activation: ~3.1 µM[7]. Clinically effective doses: 300-1200 mg/day in humans for chronic pain[6][11].
Signaling Pathways Not determined.PPAR-α signaling cascade, endocannabinoid system modulation[7][10].
Clinical Studies None found.Multiple clinical trials for chronic pain, osteoarthritis, neuropathic pain, and inflammatory conditions[6][12][13][14][15].
Experimental Protocols

Due to the breadth of research on PEA, a multitude of experimental protocols exist. A representative example for evaluating its anti-inflammatory effects is provided below.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This is a classic model to assess in vivo anti-inflammatory activity.

  • Animals: Male wild-type and PPAR-α knockout mice are used to determine the mechanism of action.

  • Treatment: PEA (e.g., 10 mg/kg) or vehicle is administered intraperitoneally 30 minutes before the inflammatory insult.

  • Induction of Inflammation: A subplantar injection of 1% carrageenan in saline is administered into the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 4, and 6 hours) after carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as a percentage of the initial volume. Statistical analysis (e.g., ANOVA) is used to compare the PEA-treated group with the vehicle-treated group in both wild-type and knockout mice. A significant reduction in paw edema in wild-type mice but not in PPAR-α knockout mice would indicate a PPAR-α-dependent anti-inflammatory effect[7][8].

Signaling Pathways of N-Palmitoylethanolamide (PEA)

The primary mechanism of action for PEA is the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α)[7][8]. This interaction leads to the downstream regulation of genes involved in inflammation. Additionally, PEA exhibits an "entourage effect" by indirectly potentiating the effects of endocannabinoids like anandamide (B1667382), often through interactions with TRPV1 receptors[9][16][17]. It also interacts with other cellular targets, including GPR55[10].

PEA_Signaling_Pathway cluster_nucleus Nuclear Signaling cluster_entourage Entourage Effect PEA N-Palmitoylethanolamide (PEA) PPARa PPAR-α PEA->PPARa Activates TRPV1 TRPV1 Receptor PEA->TRPV1 Potentiates Anandamide effect ('Entourage Effect') FAAH FAAH (Degrading Enzyme) PEA->FAAH Inhibits (weakly) Nucleus Nucleus PPARa->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Anti_Inflammatory_Proteins ↑ Anti-inflammatory Proteins Gene_Expression->Anti_Inflammatory_Proteins Pro_Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Gene_Expression->Pro_Inflammatory_Cytokines Inflammation_Reduction Reduction of Inflammation Anti_Inflammatory_Proteins->Inflammation_Reduction Pro_Inflammatory_Cytokines->Inflammation_Reduction Anandamide Anandamide (Endocannabinoid) Anandamide->TRPV1 Activates Analgesia Analgesia TRPV1->Analgesia FAAH->Anandamide Degrades

Caption: Signaling pathways of N-Palmitoylethanolamide (PEA).

Conclusion

The comparative analysis reveals a stark contrast between the well-established therapeutic potential of N-palmitoylethanolamide (PEA) and the virtually unknown profile of this compound. PEA stands as a compound of significant interest for drug development, backed by a large body of experimental and clinical data detailing its anti-inflammatory and analgesic effects through defined signaling pathways. In contrast, this compound represents a scientific unknown. While its structural relationship to other bioactive molecules suggests potential, it remains a candidate for foundational research to determine any pharmacological relevance. For professionals in drug development, PEA offers a promising lead with a considerable amount of pre-existing research, whereas this compound is an unexplored entity requiring initial in vitro and in vivo characterization.

References

Benchmarking Lauric Acid Leelamide's performance in a standard assay.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative benchmark for the potential performance of Lauric Acid Leelamide in standard biological assays. As of the latest literature review, no direct experimental data for this compound has been published. The performance benchmarks and comparisons presented herein are hypothetical and extrapolated from the known activities of its constituent molecules: Leelamine and Lauric Acid. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic compound derived from Leelamine, a diterpene amine, and lauric acid, a saturated fatty acid. Leelamine is recognized for its inhibitory activity against pyruvate (B1213749) dehydrogenase kinase (PDHK), while lauric acid and its derivatives have been shown to inhibit phospholipase A2 (PLA2).[1][2][3] Given these properties, it is hypothesized that this compound may exhibit inhibitory effects on both PDHK and PLA2. This guide outlines standard assays for these two enzyme targets and compares the performance of known inhibitors to provide a framework for the potential evaluation of this compound.

Target 1: Pyruvate Dehydrogenase Kinase (PDHK)

Pyruvate dehydrogenase kinase is a critical mitochondrial enzyme that regulates the activity of the pyruvate dehydrogenase complex (PDC) through phosphorylation.[4] Inhibition of PDHK can reactivate the PDC, promoting oxidative phosphorylation over glycolysis, a metabolic shift of interest in various diseases, including cancer.[2][4]

Comparative Performance of PDHK Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of several known PDHK inhibitors against different isoforms. The performance of this compound is presented as a hypothetical value for benchmarking purposes.

InhibitorTarget Isoform(s)IC50Reference(s)
This compound (Hypothetical) PDK1, PDK2, PDK3, PDK4 Not Determined N/A
Dichloroacetate (DCA)PDK2183 µM[5]
PDK480 µM[5]
PS10PDK12.1 µM[5]
PDK20.8 µM[5]
PDK321.3 µM[5]
PDK40.76 µM[5]
MyricetinPDK33.3 µM[6]
Compound 7PDK10.62 µM[7]
Compound 11PDK10.41 µM[7]
Standard Assay Protocol: PDHK Inhibition Assay

A common method to assess PDHK inhibition is to measure the activity of the pyruvate dehydrogenase complex (PDH) in the presence of the kinase and the potential inhibitor.

Principle: The assay measures the rate of NADH production by the PDH complex. When PDHK is active, it phosphorylates and inactivates PDH, leading to a decrease in NADH production. An effective PDHK inhibitor will prevent this inactivation, resulting in a higher rate of NADH production.

Materials:

  • Purified Pyruvate Dehydrogenase Complex (PDC)

  • Purified Pyruvate Dehydrogenase Kinase (PDK) isoform

  • Pyruvate

  • Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, with MgCl2 and DTT)

  • Test compound (this compound) and known inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the PDH complex, pyruvate, TPP, and CoA in the assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding the PDK isoform and ATP to the wells.

  • Incubate for a sufficient time to allow for PDH phosphorylation.

  • Start the PDH reaction by adding NAD+.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the rate of NADH production for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

pdhk_signaling_pathway cluster_regulation Regulation of PDC Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDC Pyruvate Dehydrogenase Complex (PDC) (Active) Pyruvate->PDC AcetylCoA Acetyl-CoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDC->AcetylCoA PDC_inactive PDC-P (Inactive) PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDC Phosphorylation PDK->PDC_inactive Phosphorylation PDP Pyruvate Dehydrogenase Phosphatase (PDP) PDP->PDC Dephosphorylation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PDK Inhibition

Caption: PDHK signaling pathway and hypothetical inhibition.

pdhk_assay_workflow start Start: Prepare Reagents add_pdc Add PDH Complex, Pyruvate, TPP, and CoA to wells start->add_pdc add_inhibitor Add this compound (or other inhibitors) add_pdc->add_inhibitor add_pdk Initiate Kinase Reaction: Add PDK and ATP add_inhibitor->add_pdk incubate Incubate to allow PDH phosphorylation add_pdk->incubate add_nad Initiate PDH Reaction: Add NAD+ incubate->add_nad measure Measure Absorbance at 340 nm (NADH production) add_nad->measure analyze Analyze Data: Calculate IC50 measure->analyze

Caption: Experimental workflow for a PDHK inhibitor assay.

Target 2: Phospholipase A2 (PLA2)

Phospholipase A2 enzymes are involved in a variety of cellular processes, including inflammation, by hydrolyzing the sn-2 position of membrane phospholipids (B1166683) to release arachidonic acid and lysophospholipids.[1] Arachidonic acid is a precursor to pro-inflammatory eicosanoids.[1] Inhibition of PLA2 is a therapeutic strategy for inflammatory conditions.

Comparative Performance of PLA2 Inhibitors

The following table presents the IC50 values of several known PLA2 inhibitors. The performance of this compound is included as a hypothetical value for comparison.

InhibitorTarget PLA2 GroupIC50Reference(s)
This compound (Hypothetical) Group II, others Not Determined N/A
Indomethacin (B1671933)Group II28 - 35 µM[8]
ChlorpromazineHuman Septic Shock Serum PLA275 µM[9]
VarespladibGroup V124 nM[10]
PF-5212372Group IVA cPLA27 nM[11]
QuercetinVpLDH (PLA2 activity)17.1 µM[12]
MorinVpLDH (PLA2 activity)17.27 µM[12]
Standard Assay Protocol: PLA2 Inhibition Assay

A widely used method for measuring PLA2 activity is a fluorescence-based assay using a liposomal substrate.

Principle: This assay utilizes a fluorescently labeled phospholipid substrate incorporated into liposomes. When PLA2 hydrolyzes this substrate, it releases a fluorescent product, leading to an increase in fluorescence intensity. An inhibitor of PLA2 will reduce the rate of this fluorescence increase.

Materials:

  • Purified PLA2 enzyme (e.g., from bee venom or a specific recombinant human isoform)

  • Fluorescent PLA2 substrate (e.g., a BODIPY-labeled phospholipid)

  • Liposome preparation (e.g., from DOPC and DOPG)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2)

  • Test compound (this compound) and known inhibitors

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare the substrate-liposome mixture by incorporating the fluorescent PLA2 substrate into the liposomes.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control and a positive control inhibitor.

  • Add the PLA2 enzyme to each well to initiate the reaction.

  • Immediately place the plate in a fluorescence microplate reader.

  • Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

pla2_signaling_pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Lysophospholipids Lysophospholipids PLA2->Lysophospholipids Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) ArachidonicAcid->Eicosanoids COX, LOX enzymes Inflammation Inflammation Eicosanoids->Inflammation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PLA2 Inhibition

Caption: PLA2 signaling pathway and hypothetical inhibition.

pla2_assay_workflow start Start: Prepare Reagents prepare_liposomes Prepare Substrate-Liposome Mixture start->prepare_liposomes add_inhibitor Add this compound (or other inhibitors) to wells prepare_liposomes->add_inhibitor add_pla2 Initiate Reaction: Add PLA2 Enzyme add_inhibitor->add_pla2 measure Measure Fluorescence Intensity Over Time add_pla2->measure analyze Analyze Data: Calculate IC50 measure->analyze

References

Reproducibility of Lauric Acid Leelamide's biological effects across different labs.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Effects of Lauric Acid

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This guide was initially intended to provide a comparative analysis of the reproducibility of the biological effects of Lauric Acid Leelamide across different laboratories. However, a thorough review of the published scientific literature reveals a critical finding: there are currently no published studies on the pharmacological properties of this compound. [1] Information is limited to its chemical structure and its identity as a lauric acid amide analog of leelamine.[1]

Given the absence of foundational research on this compound, a comparison of its reproducibility is not feasible at this time. Therefore, this guide has been adapted to focus on a closely related and extensively studied compound: Lauric Acid .

Lauric acid, a 12-carbon saturated fatty acid, has garnered significant scientific interest for its diverse biological activities.[2][3][4] This guide will provide a comprehensive comparison of its documented effects, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action, adhering to the original core requirements of your request.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological effects of lauric acid from various studies.

Table 1: Antimicrobial Activity of Lauric Acid

OrganismAssay TypeConcentrationEffectReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)3.13%Inhibition[5]
Streptococcus pneumoniaeZone of Inhibition1:10 dilution15 mm ± 0.000 mm[6]
Escherichia coliMinimum Inhibitory Concentration (MIC)3.13%Inhibition[5]
Salmonella sp.Minimum Inhibitory Concentration (MIC)3.13%Inhibition[5]
Mycobacterium tuberculosisZone of Inhibition1:10 dilution12 mm ± 0.000 mm[6]
Phytophthora sojaeMycelial Growth Inhibition< 0.3 g a.i./plantInhibition[7]

Table 2: Effects of Lauric Acid on Plasma Lipids and Lipoproteins

Comparison DietTotal Cholesterol (mmol/L)LDL Cholesterol (mmol/L)HDL Cholesterol (mmol/L)Study PopulationReference
High-Lauric Acid Oil4.94 +/- 0.753.70 +/- 0.57No significant difference14 men[8]
High-Oleic Sunflower Oil4.44 +/- 0.543.31 +/- 0.44No significant difference14 men[8]
Palm Oil (High Palmitic Acid)5.17 +/- 0.653.93 +/- 0.51No significant difference14 men[8]
Lauric Acid Diet vs. Palmitic Acid Diet+0.22 (P = 0.0121)-+0.12 (P = 0.006)18 women, 14 men[9]
Lauric Acid Diet vs. Oleic Acid Diet+0.48 (P < 0.0001)-+0.14 (P < 0.001)18 women, 14 men[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Kill Concentration (MKC) of Lauric Acid

This protocol is based on the methodology described in the study by Pudjiastuti et al. (2018).[5]

Objective: To determine the lowest concentration of lauric acid that inhibits the growth of pathogenic and spoilage bacteria (MIC) and the lowest concentration that kills the bacteria (MKC).

Materials:

  • Lauric acid

  • Bacterial strains (Salmonella sp., E. coli, Staphylococcus aureus, Micrococcus, Pseudomonas, and Bacillus stearothermophilus)

  • Nutrient broth

  • Nutrient agar (B569324)

  • Sterile test tubes

  • Incubator

Procedure:

  • Prepare a stock solution of lauric acid with varying concentrations (e.g., 0-75%).

  • Inoculate sterile nutrient broth with the respective bacterial strains.

  • Add different concentrations of lauric acid to the inoculated broth.

  • Incubate the test tubes at the optimal temperature for each bacterium for a specified period (e.g., 24 hours).

  • Observe the tubes for turbidity. The lowest concentration with no visible growth is the MIC.

  • To determine the MKC, subculture the contents of the tubes with no visible growth onto nutrient agar plates.

  • Incubate the plates at the optimal temperature for 24 hours.

  • The lowest concentration of lauric acid that results in no bacterial growth on the agar plates is the MKC.

Assessment of Lauric Acid's Effect on Plasma Lipids in Humans

This protocol is a generalized representation based on the studies by Temme et al. (1996) and Denke & Grundy (1992).[8][9]

Objective: To evaluate the impact of dietary lauric acid on plasma total cholesterol, LDL cholesterol, and HDL cholesterol levels in human subjects.

Materials:

  • Controlled liquid-formula diets with varying fatty acid compositions (high-lauric acid, high-palmitic acid, high-oleic acid).

  • Blood collection and processing equipment.

  • Lipid analysis instrumentation.

Procedure:

  • Recruit healthy human volunteers.

  • Randomly assign subjects to a sequence of controlled diets, each consumed for a specific period (e.g., 3-6 weeks).

  • Ensure the diets are isocaloric and differ primarily in their fatty acid composition.

  • Collect fasting blood samples from subjects at the end of each dietary period.

  • Separate plasma from the blood samples.

  • Analyze the plasma for total cholesterol, LDL cholesterol, and HDL cholesterol concentrations using standardized enzymatic methods.

  • Statistically compare the lipid profiles between the different dietary phases.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Lauric Acid-Induced Apoptosis in Breast Cancer Cells

The following diagram illustrates the proposed mechanism by which lauric acid induces apoptosis in breast cancer cells through the activation of the EGFR/ERK/AP-1 axis, as described in the literature.[10]

Lauric_Acid_Apoptosis_Pathway LA Lauric Acid ROS Reactive Oxygen Species (ROS) LA->ROS EGFR EGFR ROS->EGFR activates JNK JNK ROS->JNK activates ERK ERK1/2 EGFR->ERK activates AP1 AP-1 (c-Jun/c-fos) ERK->AP1 induces expression p21 p21 AP1->p21 up-regulates CellCycleArrest G0/G1 Phase Cell Cycle Arrest p21->CellCycleArrest cJun c-Jun (phosphorylated) JNK->cJun phosphorylates Caspase3 Caspase-3 (activated) cJun->Caspase3 induces activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Lauric acid-induced apoptosis pathway in breast cancer cells.

Experimental Workflow for Comparing Dietary Fatty Acid Effects

This diagram outlines the general workflow for a clinical study comparing the effects of different dietary fatty acids on plasma lipids.

Dietary_Fatty_Acid_Workflow Start Study Start: Subject Recruitment Randomization Randomization to Dietary Sequence Start->Randomization Diet1 Diet Period 1 (e.g., High Lauric Acid) Randomization->Diet1 Washout1 Washout Period Diet1->Washout1 BloodCollection Fasting Blood Collection (at end of each diet period) Diet1->BloodCollection Diet2 Diet Period 2 (e.g., High Palmitic Acid) Washout1->Diet2 Washout2 Washout Period Diet2->Washout2 Diet2->BloodCollection Diet3 Diet Period 3 (e.g., High Oleic Acid) Washout2->Diet3 Diet3->BloodCollection Analysis Plasma Lipid Analysis (Total-C, LDL-C, HDL-C) BloodCollection->Analysis DataComparison Statistical Comparison of Lipid Profiles Analysis->DataComparison End Study Conclusion DataComparison->End

Caption: Workflow for a crossover dietary intervention study.

References

Safety Operating Guide

Proper Disposal Procedures for Lauric Acid Leelamide and Related N-Acylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Lauric Acid Leelamide and its close structural analogs, Lauric Acid Monoethanolamide and Lauric Acid Diethanolamide. The procedural guidance herein is designed to ensure safe laboratory practices and environmental protection. Given the limited specific data for this compound, this guide incorporates information from its near structural analogs to provide a comprehensive operational and disposal plan.

Immediate Safety and Handling Precautions

Before handling this compound or its analogs, it is crucial to consult the Safety Data Sheet (SDS) for the specific compound. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water. For eye contact, continue rinsing for at least 15 minutes and seek medical attention.

  • Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways. Absorb spills with an inert material (e.g., sand, vermiculite) and collect for disposal.

Disposal of this compound Waste

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. The following procedures are recommended for this compound and its analogs.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, paper towels), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Management:

    • Use a chemically resistant, sealable container for waste collection.

    • Ensure the container is properly labeled with the chemical name ("this compound Waste"), hazard symbols, and the date of accumulation.

  • Disposal Method:

    • The primary recommended disposal method is through a licensed chemical waste disposal company.

    • Treatment options may include incineration in a permitted hazardous waste incinerator.[1][2]

    • Landfill disposal in a designated hazardous waste landfill may be an option, but it is generally less preferred.

    • Do not discharge this compound waste into sewers or drains. [1][2] This can be harmful to aquatic life.

  • Decontamination of Empty Containers:

    • Triple rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • Collect the rinseate as hazardous waste.

    • After thorough cleaning, the container may be recycled or disposed of as non-hazardous waste, depending on local regulations.

Quantitative Data for Lauric Acid Analogs

The following tables summarize the physicochemical and toxicological properties of Lauric Acid Monoethanolamide and Lauric Acid Diethanolamide, which can serve as a reference for handling and safety assessments of this compound.

Table 1: Physicochemical Properties of Lauric Acid Analogs

PropertyLauric Acid MonoethanolamideLauric Acid Diethanolamide Condensate
CAS Number 142-78-9120-40-1
Molecular Formula C₁₄H₂₉NO₂C₁₆H₃₃NO₃
Molecular Weight 243.39 g/mol 287.44 g/mol
Appearance Cream-colored flakesOff-white waxy solid
Melting Point 88-89 °C38.7 °C
Boiling Point 410.7 °C at 760 mmHg87-89 °C at 12 mmHg
Flash Point 202.2 °C86 °C
Water Solubility 11.4 mg/L at 20°CInsoluble

Table 2: Toxicological Data for Lauric Acid Analogs

Data PointLauric Acid MonoethanolamideLauric Acid Diethanolamide Condensate
Acute Oral Toxicity No data availableLD50 (Rat): >5000 mg/kg
Skin Corrosion/Irritation No irritant effectMay cause mild irritation
Serious Eye Damage/Irritation Causes serious eye irritationCauses serious eye damage
Carcinogenicity No data availableNo evidence of carcinogenic activity in rats; some evidence in female mice

Experimental Protocols: FAAH Inhibition Assay

N-acylethanolamines like this compound are often studied for their interaction with enzymes in the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH). Below is a representative protocol for an in vitro fluorescence-based assay to screen for FAAH inhibitors.

Objective: To determine the inhibitory potential of a test compound (e.g., this compound) on FAAH activity.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., JZL195)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the FAAH enzyme to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

    • Prepare the FAAH substrate solution in the assay buffer.

  • Assay Setup:

    • Add the assay buffer to all wells.

    • Add the diluted FAAH enzyme to the appropriate wells (excluding background controls).

    • Add the test compound dilutions, positive control, or vehicle (solvent) to the respective wells.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add the FAAH substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 340-360 nm, Em: 450-465 nm for AMC).

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Signaling Pathway Visualization

N-acylethanolamines can modulate various signaling pathways. One such pathway involves the G-protein coupled receptor GPR55. The activation of GPR55 by N-acylethanolamines can lead to the activation of downstream signaling cascades.

GPR55_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR55 GPR55 This compound->GPR55 Binds and Activates G_alpha Gαq/11 or Gα13 GPR55->G_alpha Activates PLC Phospholipase C (PLC) G_alpha->PLC RhoA RhoA G_alpha->RhoA PIP2 PIP2 PLC->PIP2 Hydrolyzes ROCK ROCK RhoA->ROCK Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) ROCK->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release ERK_activation ERK Activation DAG->ERK_activation NFAT_activation NFAT Activation Ca_release->NFAT_activation ERK_activation->Cellular_Response NFAT_activation->Cellular_Response

Caption: GPR55 Signaling Pathway Activated by N-Acylethanolamines.

References

Essential Safety and Handling Guide for Lauric Acid Diethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Lauric Acid Diethanolamide (CAS: 120-40-1), a substance that appears as an off-white waxy solid.[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Lauric Acid Diethanolamide is classified as a skin and eye irritant.[2][3] In some cases, it may cause sensitization by inhalation.[4][5] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses or goggles conforming to NIOSH (US) or EN 166 (EU) standards.[6]To prevent eye contact which can cause serious eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Use proper glove removal technique.[6]To avoid skin contact, which can cause irritation.[2][4]
Respiratory Protection A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when weighing or diluting the neat chemical.[7]To prevent inhalation, especially of dust or aerosols, which can irritate the respiratory system.[4]
Body Protection Protective clothing, such as a lab coat.[6]To prevent skin contact with clothes. Contaminated clothing should be washed before reuse.[6]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of handling.[6]

  • Work in a well-ventilated area. Use a fume hood or other engineering controls to maintain airborne concentrations below exposure limits.[6][8]

2. Handling:

  • Avoid all personal contact, including inhalation of dust, fumes, or vapors.[6][8]

  • Do not eat, drink, or smoke in areas where the material is handled, stored, and processed.[6][9]

  • Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[9]

  • Keep the container tightly sealed when not in use and store in a cool, dry location away from incompatible materials such as strong acids and oxidizing agents.[6][9]

3. First Aid Measures:

  • After Eye Contact: Immediately rinse with water for 15-20 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • After Skin Contact: Remove contaminated clothing and rinse the affected skin area with soap and water for 15-20 minutes. If irritation persists, seek medical advice.[6]

  • After Inhalation: Move the exposed person to fresh air. If breathing is difficult, administer oxygen. Seek medical assistance if symptoms appear.[6]

  • After Ingestion: Rinse mouth thoroughly. Do not induce vomiting. Seek medical attention if discomfort continues.[6]

Disposal Plan

Proper disposal of Lauric Acid Diethanolamide and its containers is crucial to prevent environmental contamination.

  • Waste Product Disposal:

    • Dispose of surplus and non-recyclable products through a licensed professional waste disposal service.[6][9]

    • Waste should not be disposed of in the sewer unless it is fully compliant with the requirements of all local authorities.[9]

    • All waste disposal must be handled in accordance with local, state, and federal regulations.[8]

  • Contaminated Packaging Disposal:

    • Empty containers may retain product residues and should be disposed of as unused product.[6][9]

    • Do not dispose of product or containers with household garbage.[6]

  • Spill Response and Disposal:

    • In case of a small spill, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container for disposal.[1][4][10]

    • Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material.[1][4][10]

    • Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.[1][4][10]

    • Wash the contaminated surface with 60-70% ethanol followed by a soap and water solution.[1]

Quantitative Safety Data

Data PointValueSpeciesSource
LD50 Oral 2,700 mg/kgRat[5][9]
Molecular Weight 287.44 g/mol -
Boiling Point 462 to 471°F at 760 mmHg-[1][7]
Melting Point 108 to 117°F-[1]
Flash Point >150°C-
Water Solubility Insoluble-[1][9]

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for safely handling Lauric Acid Diethanolamide in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauric Acid Leelamide
Reactant of Route 2
Reactant of Route 2
Lauric Acid Leelamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.